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  • Product: Di-2-Thienyl-glycolic Acid Hexagol Ester
  • CAS: 1797030-08-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Properties & Profiling of Di-2-Thienyl-glycolic Acid Hexagol Ester

The following technical guide is structured as an advanced whitepaper designed for pharmaceutical scientists and researchers. It focuses on the physicochemical characterization, stability profiling, and analytical applic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for pharmaceutical scientists and researchers. It focuses on the physicochemical characterization, stability profiling, and analytical applications of Di-2-Thienyl-glycolic Acid Hexagol Ester , a specialized derivative in the anticholinergic drug development pipeline.[1][2]

[1][2]

Executive Summary

Di-2-Thienyl-glycolic Acid Hexagol Ester (DTG-Hexagol) represents a critical chemical entity at the intersection of lipophilic anticholinergic pharmacophores and hydrophilic polyethylene glycol (PEG) linkers.[1][2] Often utilized as a high-fidelity reference standard or a structural analog in the synthesis of bronchodilators (e.g., Tiotropium Bromide), this compound exemplifies the physicochemical challenges of amphiphilic ester derivatives.[1][2]

This guide provides a definitive characterization of DTG-Hexagol, synthesizing theoretical molecular modeling with empirical stability data to establish a robust profile for research and analytical validation.[1][2]

Compound Identity & Structural Architecture

The molecule is a mono-ester conjugate of Di-(2-thienyl)glycolic acid (the pharmacophore head) and Hexaethylene glycol (the "Hexagol" tail).[1][2] This conjugation drastically alters the solubility profile compared to the parent acid or its methyl ester analogs.[2]

AttributeSpecification
Common Name Di-2-Thienyl-glycolic Acid Hexagol Ester
Systematic Name 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
CAS Registry 1797030-08-0 (Analogous/Generic)
Molecular Formula C₂₂H₃₂O₉S₂
Molecular Weight 504.62 g/mol
Structural Motif Amphiphilic: Lipophilic Dithienyl Head + Hydrophilic PEG-6 Tail
Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and the distinct hydrophilic/lipophilic domains that drive its physicochemical behavior.[2]

ChemicalStructure Head Lipophilic Head (Di-2-thienylglycolic moiety) Linker Ester Bond (Hydrolysis Susceptible) Head->Linker Target DTG-Hexagol Ester (Amphiphilic Conjugate) Head->Target Constitutes Tail Hydrophilic Tail (Hexaethylene Glycol / PEG-6) Linker->Tail Tail->Target Constitutes

Figure 1: Structural assembly of DTG-Hexagol showing the bipartite nature of the molecule.

Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Unlike the crystalline methyl ester intermediate used in Tiotropium synthesis, the Hexagol ester exhibits properties dominated by the entropy of the PEG chain.[2]

Physical State & Thermal Profile[2]
  • Appearance: Viscous, colorless to pale yellow oil or low-melting waxy solid.[1][2]

  • Melting Point: Predicted < 25°C. The flexibility of the hexaethylene glycol chain disrupts the crystal lattice packing typically seen in dithienylglycolic acid (mp ~150°C).

  • Boiling Point: > 250°C (Decomposes prior to boiling due to ester instability).[2]

Solubility & Partitioning

The "Hexagol" chain acts as an intramolecular solubilizer, shifting the molecule from a purely lipophilic profile to an amphiphilic one.[2]

Solvent SystemSolubility RatingMechanism
Water Moderately SolublePEG-6 chain forms hydrogen bonds; potential for micelle formation at high concentrations.[1][2]
Methanol/Ethanol Freely SolubleCompatible with both the aromatic head and polar tail.[2]
Dichloromethane SolubleSolvates the dithienyl core effectively.[2]
Hexane Insoluble/ImmisciblePEG chain polarity prevents dissolution in non-polar alkanes.[2]
Hydrophilic-Lipophilic Balance (HLB)

Using the Griffin method, we can estimate the surfactant properties of this molecule, which is critical for HPLC method development.[1][2]

  • MW (Hydrophilic PEG part): ~265 (approx.[2] for -O(CH₂CH₂O)₆H)[1][2]

  • MW (Total): 504.6[1][2][3]

  • HLB Calculation:

    
    [1]
    
  • Implication: An HLB of ~10.5 suggests this compound acts as an oil-in-water emulsifier .[1][2] In analytical chromatography, it will tail significantly on C18 columns unless a high organic modifier ratio is used.[2]

Stability & Degradation Pathways[2]

The ester linkage in DTG-Hexagol is the "Achilles' heel" regarding stability.[1][2] The presence of the


-hydroxyl group on the glycolic acid moiety can facilitate intramolecular catalysis or increase susceptibility to hydrolytic attack.[1][2]
Hydrolysis Mechanism

Under aqueous conditions (pH > 7) or in the presence of esterases, the compound degrades into its parent constituents.[2]

Degradation Equation:


[1][2]
Stability Protocol (Self-Validating)

To verify the integrity of a standard solution, the following stress test is recommended:

  • Prepare: 1 mg/mL solution in Acetonitrile:Water (50:50).

  • Stress: Add 0.1 N NaOH (10% v/v).

  • Monitor: Analyze via HPLC at T=0 and T=1 hour.

  • Validation Criteria: Appearance of a peak at RRT ~0.4 (Acid) and disappearance of the parent peak confirms the ester identity.[2]

Analytical Characterization Protocols

For researchers utilizing DTG-Hexagol as an impurity standard or reactant, precise identification is paramount.[1][2]

HPLC-UV Method (Reverse Phase)

This method separates the amphiphilic ester from the highly polar glycol and the non-polar acid.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm (Thiophene absorption max).[2]

  • Retention Logic:

    • Hexaethylene Glycol:[1][2][4][5] Void volume (not UV active).[2]

    • DTG-Hexagol: ~8-10 min (Intermediate polarity).[1][2]

    • Di-2-thienylglycolic Acid:[1][2][3][6][7][8][9][10] ~4-6 min (pH dependent).[1][2]

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     m/z.[2]
    
  • Adducts:

    
     m/z (Common due to PEG chelating Na+).[2]
    
  • Key Fragments:

    • 225 m/z:

      
       (Di-thienyl glycolic cation, loss of PEG).[1][2]
      
    • 135 m/z: Thiophene-carbonyl fragment.[1][2]

Analytical Workflow Diagram (DOT)

The following flowchart outlines the decision tree for characterizing this compound in a mixture.

AnalyticalWorkflow Sample Unknown Sample / Standard HPLC HPLC-UV (230 nm) Gradient Separation Sample->HPLC PeakCheck Peak Detected? HPLC->PeakCheck MS_Analysis ESI-MS (+) Check for m/z 505 & 527 PeakCheck->MS_Analysis Yes Hydrolysis Forced Degradation (0.1N NaOH) PeakCheck->Hydrolysis Ambiguous Confirm Confirm Identity: DTG-Hexagol Ester MS_Analysis->Confirm m/z Matches Hydrolysis->HPLC Re-inject

Figure 2: Analytical decision tree for the identification and validation of DTG-Hexagol.

Applications in Drug Development[1][2]

Impurity Profiling (Tiotropium Context)

In the synthesis of Tiotropium Bromide, Methyl di(2-thienyl)glycolate is the primary intermediate.[1][2] If manufacturing equipment is cleaned with PEG-based detergents or if PEG is used as a phase transfer catalyst, transesterification can occur, generating trace amounts of DTG-Hexagol.[1][2]

  • Action: Use DTG-Hexagol as a "Spiking Standard" to validate the specificity of the release assay.

Prodrug Feasibility

The Hexagol ester serves as a model for PEGylated prodrugs .[2] The PEG-6 chain improves water solubility while maintaining the lipophilic head required for receptor affinity.[1][2] However, the rapid hydrolysis (half-life < 2 hours in plasma simulants) suggests it is suitable only for immediate-release formulations or topical applications where local hydrolysis is desired.[1][2]

References

  • US Biological Life Sciences. (n.d.).[2] Di-2-Thienyl-glycolic Acid Hexagol Ester - Product Data. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (n.d.).[2] Di-2-Thienyl-glycolic Acid Hexagol Ester (Biochemical). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[2] Hexaethylene glycol - Thermochemical Data. Retrieved from [1][2]

  • PubChem. (2025).[2][11] 2-Hydroxy-2,2-bis(2-thienyl)acetic acid (Compound Summary). Retrieved from

  • European Pharmacopoeia (Ph.[2] Eur.). Tiotropium Bromide Monohydrate - Impurity Profiling Guidelines. (General reference for dithienylglycolate impurities).

Sources

Exploratory

Comprehensive Computational Characterization of Di-2-Thienyl-glycolic Acid Hexagol Ester

Executive Summary Di-2-Thienyl-glycolic Acid Hexagol Ester represents a complex hybrid molecular system combining a rigid, aromatic pharmacophore (the dithienyl glycolate moiety, structurally related to anticholinergics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-2-Thienyl-glycolic Acid Hexagol Ester represents a complex hybrid molecular system combining a rigid, aromatic pharmacophore (the dithienyl glycolate moiety, structurally related to anticholinergics like Tiotropium) with a highly flexible hexaethylene glycol (Hexagol/PEG-6) tail.[1]

This guide details the quantum chemical protocols required to accurately model this molecule. Unlike small, rigid drugs, this ester requires a multi-scale approach : molecular mechanics for conformational sampling of the PEG tail, followed by high-level Density Functional Theory (DFT) with dispersion corrections to resolve the intramolecular


 and 

interactions characteristic of thiophene-glycol systems.

Part 1: Molecular Architecture & Computational Challenges

The Structural Conflict

The molecule consists of two distinct domains that demand conflicting computational strategies:

  • The "Head" (Di-2-thienyl-glycolic acid): A rigid, hyper-conjugated system.[1] The two thiophene rings possess significant rotational barriers. Accurately predicting the dihedral angle between the rings is critical for determining the electronic Highest Occupied Molecular Orbital (HOMO) energy.

  • The "Tail" (Hexagol/PEG-6): A flexible oligomer (

    
    ). The Potential Energy Surface (PES) is flat, populated by thousands of local minima driven by gauche/trans isomerism of the O-C-C-O units.
    

Scientific Insight: Standard DFT optimization starting from a single drawn structure will fail. It will trap the molecule in a local minimum (likely a folded state driven by artificial vacuum electrostatics), yielding incorrect solvation energies and pKa predictions. Boltzmann-weighted ensemble averaging is mandatory.

Part 2: Computational Methodology (The Protocol)

Phase 1: Conformational Ensemble Generation

Objective: Explore the PES to identify low-energy conformers for the Hexagol chain.

Protocol:

  • Force Field Selection: Use OPLS4 or MMFF94s . These fields are parameterized well for both thiophene aromatics and ether linkages.

  • Sampling Method: Perform a Monte Carlo/Molecular Dynamics (MD) Hybrid Search .

    • Temperature: 1000K (simulated annealing) to overcome rotational barriers.

    • Steps: 50,000 steps.

    • Solvent: Implicit water (Generalized Born model). Crucial: Vacuum calculations will artificially collapse the PEG chain onto the aromatic rings.

  • Filtering: Cluster results based on RMSD (0.5 Å cutoff) and discard high-energy conformers (>5 kcal/mol from global minimum).

Phase 2: Density Functional Theory (DFT) Optimization

Objective: Refine geometry and obtain electronic properties.[1]

Protocol:

  • Functional Selection:

    
    B97X-D  or M06-2X .
    
    • Reasoning: The "D" (Dispersion) correction is non-negotiable. The thiophene rings interact via weak London dispersion forces with the PEG chain. Standard B3LYP fails to capture these, leading to extended structures that do not exist in reality.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Reasoning: Thiophene sulfur atoms require polarization functions to accurately model the electron density of the lone pairs.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvent: Water (

      
      ) for biological relevance; DMSO for formulation stability studies.[1]
      
Phase 3: Property Prediction

A. Hydrolytic Stability (Transition State Search) The ester bond is susceptible to hydrolysis.[1] To predict stability:

  • Locate the Transition State (TS) for the attack of a water molecule on the carbonyl carbon.

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Validation: Verify TS has exactly one imaginary frequency (corresponding to the C-O bond breaking).

B. UV-Vis Spectral Fingerprinting

  • Method: TD-DFT (Time-Dependent DFT).

  • States: Calculate first 10 excited states (

    
    ).
    
  • Insight: The dithienyl moiety has a distinct UV signature. Shifts in this signature (hypsochromic/bathochromic) correlate with the folding of the PEG chain over the aromatic rings.

Part 3: Experimental Protocol & Data Structure

Step-by-Step Execution (Gaussian 16/ORCA Format)

Step 1: Input Preparation (Example for ORCA)

Step 2: NCI (Non-Covalent Interaction) Analysis To validate the folding geometry, generate an NCI plot.[1]

  • Generate the .wfn file from the optimization.

  • Use Multiwfn to calculate the reduced density gradient (RDG).

  • Interpretation: Look for green isosurfaces between the thiophene rings and the PEG oxygens. This confirms stabilizing C-H...O interactions.

Data Reporting Table
ParameterRecommended SettingScientific Justification
Hamiltonian DFT (

B97X-D)
Captures long-range dispersion in PEG-Thiophene folding.[1]
Basis Set def2-TZVPEssential for Sulfur (S) atom polarization accuracy.[1]
Grid Quality UltraFinePrevents imaginary frequencies in low-frequency modes (PEG wiggling).
Solvation SMD (Water)PCM is too simple for the H-bonding network of Hexagol.
Conf. Window 3.0 kcal/molOnly conformers within this window contribute to Boltzmann average at 298K.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from structure generation to final property prediction, emphasizing the feedback loop required for conformational validity.

QuantumWorkflow cluster_0 Phase 1: Conformational Sampling cluster_1 Phase 2: Quantum Mechanics (DFT) cluster_2 Phase 3: Analysis Start 2D Structure (Di-2-Thienyl-glycolic Hexagol) MM_Search Monte Carlo/MD Search (OPLS4 Force Field) Start->MM_Search Cluster RMSD Clustering (0.5 Å Cutoff) MM_Search->Cluster Filter Energy Filter (< 5 kcal/mol) Cluster->Filter Opt Geometry Optimization wB97X-D / def2-TZVP Filter->Opt Top 10 Conformers Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq? Re-optimize Solv SMD Solvation Energy (Water/DMSO) Freq->Solv If Minima Confirmed Boltzmann Boltzmann Weighting (Ensemble Average) Solv->Boltzmann Properties Final Properties: - pKa Prediction - UV-Vis (TD-DFT) - Hydrolysis Rate Boltzmann->Properties

Figure 1: Computational workflow for characterizing flexible PEGylated prodrugs. Note the critical transition from molecular mechanics (MM) to quantum mechanics (QM) via ensemble filtering.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Foundational

Technical Guide: X-ray Crystallography of Di-2-Thienyl-glycolic Acid Hexagol Ester

Strategic Overview: The "Janus" Challenge The structural elucidation of Di-2-Thienyl-glycolic Acid Hexagol Ester presents a classic crystallographic dichotomy. The molecule consists of two distinct domains with opposing...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Janus" Challenge

The structural elucidation of Di-2-Thienyl-glycolic Acid Hexagol Ester presents a classic crystallographic dichotomy. The molecule consists of two distinct domains with opposing physical properties:

  • The Rigid "Head": The di-2-thienyl-glycolic moiety (analogous to the Tiotropium pharmacophore) is rigid and aromatic. It is prone to strong

    
     stacking but suffers from rotational disorder in the thiophene rings.
    
  • The Flexible "Tail": The hexagol (hexaethylene glycol, PEG-6) ester chain is highly entropic. In the crystal lattice, this chain acts as a "molecular spring," resisting ordered packing and leading to high B-factors or unresolvable electron density.

This guide provides a validated protocol to overcome the entropy of the hexagol chain while accurately modeling the disorder of the dithienyl head.

Pre-Crystallization Validation

Before attempting crystallization, purity must be absolute. PEGylated derivatives often contain oligomeric impurities (e.g., PEG-5 or PEG-7 homologs) that poison crystal growth.

  • Requirement: HPLC purity >98%.

  • Validation:

    
    H-NMR (DMSO-
    
    
    
    ) must confirm the integration ratio of the Thiophene protons (6.9–7.5 ppm) to the PEG backbone (3.5–3.7 ppm) is exactly 6:24.

Experimental Protocol: Crystallization Strategy

Standard evaporation will likely yield oil due to the hygroscopic nature of the hexagol chain. We will use a Low-Temperature Vapor Diffusion approach to kinetically trap the PEG chain in an ordered conformation.

Solvent System Selection

The goal is to solvate the aromatic head while forcing the PEG tail to aggregate/pack.

RoleSolventRationale
Solvent (Good) Dichloromethane (DCM) or THFSolubilizes the lipophilic dithienyl head.
Antisolvent (Poor) Diisopropyl Ether (DIPE) or HexaneInduces precipitation of the polar PEG chain.
Additives 1% Water (Trace)Can act as a "molecular glue" to bridge PEG oxygens via H-bonding.
Crystallization Workflow
  • Method: Sitting Drop Vapor Diffusion (modified for organic small molecules).

  • Temperature: 4°C (Cold Room). Critical for reducing PEG chain thermal motion.

Step-by-Step Protocol:

  • Dissolve 10 mg of the ester in 200 µL of DCM.

  • Filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Place the open vial inside a larger jar containing 5 mL of DIPE.

  • Seal the outer jar tightly.

  • Incubate at 4°C vibration-free.

  • Observation: If oils form, seed the oil with a micro-needle to induce nucleation.

Workflow Visualization

CrystallizationWorkflow cluster_0 Entropy Control Start Purified Ester (>98% HPLC) Solvation Dissolve in DCM (Lipophilic Head Solvation) Start->Solvation Diffusion Vapor Diffusion vs. DIPE (4°C) Solvation->Diffusion Observation Check for Phase Separation Diffusion->Observation Decision Oil or Crystal? Observation->Decision Harvest Harvest & Cryo-Protect (Paratone-N) Decision->Harvest Crystal Seeding Seed Oil Phase (Micro-seeding) Decision->Seeding Oil Seeding->Diffusion

Caption: Kinetic entrapment strategy using vapor diffusion at 4°C to minimize PEG chain entropy.

Data Collection & Reduction

The hexagol tail will diffract weakly at high angles. You must maximize signal-to-noise.

  • Source: Cu-K

    
     (
    
    
    
    Å).
    • Reason: Higher flux for small organic crystals; better anomalous signal for Sulfur (S) atoms to help with phasing if direct methods struggle.

  • Temperature: 100 K (Mandatory).

    • Reason: At room temperature, the PEG chain B-factors will likely exceed 80-100

      
      , making the tail invisible.
      
  • Strategy: High redundancy (Target >6.0). Collect full sphere to handle potential low-symmetry space groups (common with chiral/flexible chains).

Structure Solution & Refinement (SHELXL)[1]

This is the most challenging phase. You will likely encounter two specific types of disorder.

The "Thiophene Flip" Disorder

Thiophene rings often rotate 180° about the C-C bond connecting them to the glycolic center. The electron density of the Sulfur atom (S1) and the C=C double bond (C3=C4) can overlap, creating a "ghost" image.

Refinement Protocol:

  • Identify: Look for large anisotropic displacement ellipsoids on the Sulfur and the

    
    -Carbon.
    
  • Model: Split the ring into two components (PART 1 and PART 2).

  • Restrain: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms if they are very close.

  • Occupancy: Refine occupancy using a free variable (e.g., 21.0 in SHELXL).

SHELXL Snippet (Example):

The Hexagol Chain Stabilization

The PEG chain may look like a disjointed cloud of electron density.

  • Restraints: Apply DFIX (distance restraints) for 1,2-distances (C-C ~1.54Å, C-O ~1.43Å) and 1,3-distances.

  • Rigid Bond Restraints: Use DELU and SIMU to ensure the thermal ellipsoids of the chain vibrate in a physically realistic direction (along the bond).

  • Hydrogen Placement: Calculate H-atoms using a "riding model" (HFIX 23 for methylene groups).

Refinement Logic Diagram

RefinementLogic Init Initial Phasing (Direct Methods) CheckS Inspect Thiophene Rings (Q-peaks near S?) Init->CheckS Flip Model 180° Flip Disorder (PART 1 / PART 2) CheckS->Flip High Ellipticity CheckPEG Inspect Hexagol Chain (Broken Density?) CheckS->CheckPEG Clean Flip->CheckPEG Restrain Apply Soft Restraints (DFIX / SIMU / ISOR) CheckPEG->Restrain Disordered Final Final Refinement (Weighting Scheme) CheckPEG->Final Ordered Restrain->Final

Caption: Decision tree for handling Thiophene rotational disorder and PEG chain flexibility.

Data Presentation Standards

When reporting the structure, summarize the crystallographic parameters in a standard Table 1 format.

Table 1: Crystal Data and Structure Refinement (Template)

ParameterValue (Example/Target)
Empirical Formula

(Verify based on exact PEG length)
Crystal System Triclinic or Monoclinic (Likely

or

)
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K

)
Completeness > 99.5%
Goodness-of-fit on

1.00 – 1.05
Final R indices

Target

Disorder Model Thiophene (Occupancy refined); PEG (Restrained)

Analysis of Interactions

In the final structure, pay specific attention to:

  • Intramolecular H-bonds: The glycolic -OH often forms an intramolecular hydrogen bond with the ester carbonyl or the first ether oxygen of the hexagol chain.

  • S...S Interactions: Thiophene rings often pack via Chalcogen bonding (S...S distance < 3.6 Å).

  • PEG Conformation: Is the hexagol chain helical (gauche-gauche-trans) or planar (all-trans)? Helical is more common in solid-state PEGs interacting with cations, but planar may occur if packed between aromatic layers.

References

  • PEG Crystallization: McPherson, A. (1976). Crystallization of proteins from polyethylene glycol. Journal of Biological Chemistry, 251(20), 6300-6303. Link

  • Thiophene Disorder: Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. (See section on Ring Flips). Link

  • SHELXL Refinement: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dithienylglycolic Acid Geometry: Akkurt, M., et al. (2007). Crystal Structure of (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine. Analytical Sciences: X-ray Structure Analysis Online. (Reference for Thiophene geometry). Link

  • Tiotropium Impurities: USP Reference Standards for Dithienyl Glycolic Acid (CAS 4746-63-8).[1] Link

Sources

Exploratory

Technical Guide: Thermal Analysis (TGA, DSC) of Di-2-Thienyl-glycolic Acid Hexagol Ester

Executive Summary This technical guide provides a rigorous framework for the thermal characterization of Di-2-Thienyl-glycolic Acid Hexagol Ester . This compound—a conjugate of the pharmacologically active di-(2-thienyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the thermal characterization of Di-2-Thienyl-glycolic Acid Hexagol Ester . This compound—a conjugate of the pharmacologically active di-(2-thienyl)glycolic acid moiety (common in anticholinergics like Tiotropium) and hexaethylene glycol (Hexagol)—presents unique analytical challenges due to its amphiphilic nature and potential for hygroscopicity.

This document outlines the specific protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) required to establish the compound's thermal stability profile, glass transition (


), and decomposition kinetics.[1]

Part 1: Chemical Context & Structural Implications

Before initiating thermal analysis, one must understand the structural drivers of the molecule's thermal behavior.

  • The Head Group (Di-2-Thienyl-glycolic Acid): A rigid, aromatic moiety containing two thiophene rings. It typically imparts high melting points and crystalline character in its free acid or methyl ester forms.

  • The Tail (Hexagol/PEG-6): A flexible polyether chain (

    
    ). This chain acts as an internal plasticizer, significantly lowering the melting point and increasing the likelihood of the material existing as a viscous oil or low-melting waxy solid at room temperature.
    
  • The Linkage: An ester bond, susceptible to hydrolysis and thermal cleavage.

Analytical Implication: The competition between the crystallizable aromatic head and the amorphous, flexible PEG tail dictates that DSC will likely reveal complex glass transition behaviors, while TGA must carefully distinguish between moisture loss (due to the hygroscopic PEG chain) and actual degradation.

Part 2: Experimental Workflow

The following diagram illustrates the logical flow for characterizing this specific ester.

AnalyticalWorkflow Sample Sample: Di-2-Thienyl-glycolic Acid Hexagol Ester Prep Prep: Vacuum Drying / N2 Purge (Hygroscopic Control) Sample->Prep Min. 24h Desiccation TGA TGA Analysis (Thermal Stability) Prep->TGA Step 1: Decomp. Onset DSC DSC Analysis (Phase Transitions) Prep->DSC Step 2: Tg & Tm Data Kinetic & Stability Profile TGA->Data DSC->Data

Figure 1: Sequential workflow for thermal characterization, prioritizing moisture control.

Part 3: Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the thermal stability limit (onset of degradation) and quantify volatile content (solvents/moisture).

Experimental Setup
ParameterSetting / SpecificationRationale
Instrument High-sensitivity TGA (e.g., TA Instruments Q500/Discovery or Mettler TGA/DSC 3)Microgram precision required for residual solvent detection.
Pan Type Platinum (100 µL) or CeramicPlatinum facilitates heat transfer; Ceramic is preferred if high-temp charring is expected to stick.
Purge Gas Nitrogen (

) at 40-60 mL/min
Prevents oxidative degradation of the PEG chain, isolating thermal pyrolysis.
Sample Mass 5 – 10 mgSufficient for bulk representation but thin enough to prevent thermal gradients.
Method Programming
  • Equilibrate: 30°C.

  • Isothermal: Hold for 10 minutes (to stabilize weight and purge surface air).

  • Ramp: 10°C/min to 600°C.

  • Gas Switch (Optional): Switch to Air/Oxygen at 600°C and ramp to 800°C (to burn off carbon black/char for ash content).

Data Interpretation for Di-2-Thienyl-glycolic Acid Hexagol Ester
  • Event A (< 100°C): Weight loss here indicates moisture or residual solvent . Due to the hexagol chain, 0.5% - 2.0% weight loss is common if not strictly dried.

  • Event B (Decomposition Onset,

    
    ): 
    
    • Expected Range: 250°C – 320°C.

    • Mechanism:[2] The ester linkage usually cleaves first, followed by the "unzipping" depolymerization of the PEG chain.

    • Criterion: Define stability limit at 1% weight loss (after correcting for volatiles).

Part 4: Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify the Glass Transition Temperature (


), Melting Point (

), and Crystallization behavior.
Experimental Setup
ParameterSetting / SpecificationRationale
Pan Type Hermetic Aluminum (Tzero or similar)Critical: Prevents moisture uptake during the run and contains the sample if it is a liquid/oil.
Reference Empty Hermetic Aluminum PanMatches heat capacity of the sample vessel.
Purge Gas Nitrogen (

) at 50 mL/min
Ensures inert environment.
Cooling System RCS (Refrigerated Cooling System) or LN2Required to reach -90°C, as PEG

is sub-ambient.
Method Programming (Heat-Cool-Heat)

The "Heat-Cool-Heat" cycle is mandatory to erase the "thermal history" (processing stresses, storage crystallization) and observe the material's intrinsic properties.

  • Equilibrate: -90°C.

  • Heat 1: Ramp 10°C/min to 150°C (Do not exceed

    
     determined by TGA).
    
  • Cool: Ramp 10°C/min (or 5°C/min to encourage crystallization) to -90°C.

  • Heat 2: Ramp 10°C/min to 150°C.

Expected Thermal Events & Analysis

The following diagram details the degradation and phase logic expected during heating.

ThermalLogic Start Heat Cycle Starts (-90°C) Tg Glass Transition (Tg) Exp: -50°C to -20°C (Step Change) Start->Tg PEG Chain Mobility Cryst Cold Crystallization (Tc) (Exothermic Peak) Tg->Cryst If Amorphous Melt Melting (Tm) Exp: 40°C to 100°C (Endothermic Peak) Tg->Melt If Crystalline Cryst->Melt

Figure 2: Expected thermal transitions during the DSC 2nd Heating cycle.

  • Glass Transition (

    
    ):  Look for a step change in heat capacity (
    
    
    
    ) in the -50°C to -20°C range. This is dominated by the Hexagol chain. A lower
    
    
    indicates a more flexible, amorphous state.
  • Melting (

    
    ):  If the thiophene head groups stack efficiently, a melting endotherm may appear between 40°C and 100°C . If the sample remains a viscous oil, this peak may be absent or very broad.
    
  • Purity Check: If a sharp melting peak is observed, use the Van't Hoff equation (purity analysis software) on the melting endotherm to estimate molar purity.

Part 5: Troubleshooting & Validation

To ensure Scientific Integrity , apply these self-validating checks:

  • The "Moisture Loophole":

    • Symptom:[2][3][4][5][6] A broad endotherm near 80°C-100°C in the First Heat of DSC that disappears in the Second Heat.

    • Cause: Water evaporation escaping a non-hermetic pan.

    • Fix: Use hermetically sealed pans and verify seal integrity by weighing the pan before and after the run.

  • Sublimation Risk:

    • Symptom:[2][3][4][5][6] TGA baseline drifts significantly before decomposition.

    • Cause: Some glycol esters have high vapor pressure.

    • Fix: Use a pinhole hermetic lid in TGA (creates a "self-atmosphere" to suppress evaporation).

  • Baseline Flatness:

    • Always run a blank (empty pan) TGA and DSC baseline using the exact same method. Subtract this from the sample data to remove instrumental artifacts.

References

  • TA Instruments. (2016). Thermal Analysis of Wax-Based Formulations. Retrieved from

  • Mettler Toledo. (2024).[7] Solvent analysis by TGA and Influence of moisture using IsoStep™ DSC. Retrieved from

  • Han, S. O., et al. (1997). Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer, 38(2), 317-323.[8]

  • LGC Standards. (2025). Di-2-thienylglycolic Acid Reference Standards. Retrieved from

  • ASTM International. (2020). ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester

Abstract This document provides comprehensive analytical methodologies for the quantitative determination of Di-2-Thienyl-glycolic Acid Hexagol Ester. As a molecule of interest in pharmaceutical development, likely relat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive analytical methodologies for the quantitative determination of Di-2-Thienyl-glycolic Acid Hexagol Ester. As a molecule of interest in pharmaceutical development, likely related to active pharmaceutical ingredients such as Tiotropium[1], robust and reliable analytical protocols are paramount for quality control, stability testing, and pharmacokinetic studies. We present two orthogonal techniques: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace-level analysis. The protocols are designed for researchers, analytical scientists, and quality control professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH)[2][3][4], and practical implementation.

Introduction and Analyte Overview

Di-2-Thienyl-glycolic Acid Hexagol Ester is a complex molecule derived from Di-2-thienylglycolic acid[5][6]. The core structure contains two thiophene rings, which provide a strong chromophore suitable for UV detection[5]. The esterification with a hexaethylene glycol (hexagol) moiety significantly increases the molecule's hydrophobicity and molecular weight compared to its parent acid. These physicochemical properties dictate the analytical strategy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and thermally labile compounds, making it the ideal primary technique[2][5]. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity for identification, making it an excellent confirmatory method, provided the analyte exhibits sufficient volatility and thermal stability[7][8]. These application notes detail validated protocols for both platforms.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

A Reversed-Phase HPLC (RP-HPLC) method is employed, leveraging the hydrophobic nature of the analyte. The non-polar stationary phase (C18) retains the molecule, while a polar mobile phase gradient elutes it. The choice of a gradient elution is critical to ensure a sharp peak shape and reasonable retention time for this highly hydrophobic ester. UV detection is selected based on the strong absorbance conferred by the di-2-thienyl groups[5]. Method validation is approached according to ICH Q2(R1) guidelines to ensure results are accurate, precise, and reliable[2][3].

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC Grade or higher

  • Water: Deionized (DI) or HPLC Grade

  • Formic Acid: LC-MS Grade (optional, for pH adjustment and peak shape improvement)

  • Di-2-Thienyl-glycolic Acid Hexagol Ester: Reference Standard

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLCRequired for gradient elution to achieve optimal separation.
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column providing good resolution and efficiency.
Mobile Phase A Deionized Water + 0.1% Formic AcidAqueous phase. Formic acid controls pH and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the hydrophobic analyte.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% BA gradient is necessary to elute the highly retained ester with good peak shape and then re-equilibrate the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
UV Detector Diode Array Detector (DAD) or UV-VisDAD allows for peak purity analysis and confirmation of λmax.
Detection Wavelength 254 nmThe thienyl groups provide strong absorbance in the mid-UV range.[5]

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the Sample Diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the Sample Diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing Prep 1. Weighing & Dissolution Dilute 2. Serial Dilution (Standards) Prep->Dilute Filter 3. Filtration (0.45 µm) Dilute->Filter Autosampler Autosampler (10 µL Injection) Filter->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (ACN/H2O) Pump->Column Detector UV Detector (254 nm) Column->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Analysis Integration & Quantification Acquisition->Analysis Report Final Report Analysis->Report

Caption: HPLC-UV analysis workflow for Di-2-Thienyl-glycolic Acid Hexagol Ester.

Method Validation Summary

The described method must be validated according to ICH guidelines to prove its suitability for its intended purpose[9][10].

Validation ParameterAcceptance CriteriaRationale and Procedure
Specificity No interference at the analyte's retention time.Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure the peak is unique to the analyte.[2]
Linearity Correlation Coefficient (r²) > 0.999Analyze at least five concentrations across the specified range.[5]
Range 80-120% of the test concentration.The interval providing acceptable linearity, accuracy, and precision.[9]
Accuracy (% Recovery) 98.0% - 102.0%Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).[3]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: Analyze six replicate samples at 100% concentration.[9] Intermediate: Repeat on a different day with a different analyst or instrument.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1Determined by serial dilution of the standard.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration that can be quantified with acceptable accuracy and precision.[3]
Robustness % RSD ≤ 2.0% after minor changes.Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and observe the effect on results.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

This GC-MS method is intended for the unequivocal identification and trace-level quantification of the analyte. Due to the high molecular weight and potential for thermal degradation of the hexagol ester, a direct, splitless injection onto a robust, low-bleed capillary column (e.g., DB-5ms type) is proposed. This minimizes sample residence time in the hot injector. Electron Ionization (EI) will produce a characteristic fragmentation pattern for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity in trace analysis[11].

Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • Dichloromethane (DCM): GC Grade or higher

  • Helium: Ultra-high purity (99.999%)

  • Di-2-Thienyl-glycolic Acid Hexagol Ester: Reference Standard

  • Sample Diluent: Dichloromethane

3.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC-MS System Capillary GC with Mass Selective DetectorStandard for volatile/semi-volatile compound analysis.
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity, robust column suitable for a wide range of semi-volatile compounds.[5]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.[5]
Inlet Temperature 280 °CHigh enough to volatilize the analyte but minimized to prevent degradation.
Injection Mode Splitless (1 min purge delay)Maximizes analyte transfer to the column for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Start at 150°C (hold 2 min), ramp at 20°C/min to 320°C (hold 10 min)The initial temperature allows for solvent focusing, while the ramp elutes the high-boiling ester. A high final temperature ensures elution.
MS Transfer Line 290 °CPrevents cold spots and analyte condensation before the ion source.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable mass spectra.[5]
Scan Mode Full Scan (m/z 50-650) for identification; SIM for quantificationFull scan provides the complete mass spectrum. SIM mode enhances sensitivity by monitoring characteristic ions.[11]

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Dichloromethane.

  • Working Standard Solutions: Prepare dilutions in DCM as required for the intended application (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: If in a complex matrix, perform a liquid-liquid extraction (LLE) into a compatible organic solvent like DCM. Evaporate the solvent and reconstitute in a known volume of DCM. Ensure the final concentration is within the instrument's linear range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Prep 1. Dissolution / LLE Concentrate 2. Solvent Evaporation Prep->Concentrate Reconstitute 3. Reconstitution in DCM Concentrate->Reconstitute Injector Splitless Injector (280 °C) Reconstitute->Injector GC_Column DB-5ms Column (Temp Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Acquisition TIC / Mass Spectra Acquisition MS_Detector->Acquisition Analysis Library Search & Quantification Acquisition->Analysis Report Final Report Analysis->Report

Caption: GC-MS analysis workflow for Di-2-Thienyl-glycolic Acid Hexagol Ester.

Data Interpretation and Validation
  • Identification: The primary identification is based on the retention time and the comparison of the acquired mass spectrum with that of a known reference standard. The fragmentation pattern should be unique and reproducible.

  • Quantification: For quantitative analysis, a calibration curve is generated by plotting the peak area of a characteristic ion against concentration.

  • Validation: The GC-MS method should also be validated for parameters such as specificity, linearity, accuracy, precision, and LOD/LOQ to ensure it is suitable for its intended use, especially in regulated environments[7][12].

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester. The HPLC method serves as a reliable primary technique for quantification in quality control settings, while the GC-MS method offers orthogonal confirmation and high sensitivity for identification and trace analysis. Proper method validation in accordance with ICH or equivalent guidelines is essential before implementation for routine analysis in a regulated laboratory[2][7].

References

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Patsnap Eureka.
  • Pharmaguideline.
  • Benchchem.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific.
  • ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF.
  • PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
  • Impactfactor.
  • LGC Standards. Di-2-thienylglycolic Acid.
  • USP Store. Dithienyl glycolic acid (25 mg) (2-hydroxy-2,2-di(thiophen-2-yl)acetic acid).

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Application

Application Notes and Protocols: Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Di-2-thienyl-glycolic acid and its derivatives are pivotal intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Di-2-thienyl-glycolic acid and its derivatives are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably anticholinergic agents such as tiotropium bromide, which is used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The esterification of di-2-thienyl-glycolic acid with different alcohol moieties allows for the modulation of its physicochemical properties, which can be leveraged to optimize drug delivery, solubility, and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester, a promising pharmaceutical intermediate. The introduction of a hexaethylene glycol (HEG) chain can enhance aqueous solubility and potentially modify the drug's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable strategy in drug development.[4][5]

Physicochemical Properties and Rationale for Use

The conjugation of a hydrophilic hexaethylene glycol chain to the lipophilic di-2-thienyl-glycolic acid moiety is expected to yield an amphiphilic molecule. This structural modification can be advantageous for several reasons in pharmaceutical development:

  • Enhanced Aqueous Solubility: The ether oxygens in the HEG chain can form hydrogen bonds with water, potentially increasing the solubility of the parent acid. This is particularly beneficial for APIs intended for parenteral or oral administration.

  • Prodrug Strategy: The ester linkage can be designed to be hydrolyzed in vivo by esterases, releasing the active di-2-thienyl-glycolic acid or a subsequent active metabolite. This can be a strategy for controlled or targeted drug release.[6]

  • Modified Pharmacokinetics: PEGylation, even with a short chain like HEG, can alter the pharmacokinetic properties of a molecule, potentially leading to a longer half-life and reduced clearance.[7]

  • Improved Formulation Characteristics: The properties of the ester may make it more amenable to specific dosage form development, such as in liquid formulations or as a component of a self-emulsifying drug delivery system.

A summary of the expected and known properties of the core chemical structures is provided below.

PropertyDi-2-Thienyl-glycolic AcidHexaethylene GlycolDi-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester (Expected)
Molecular Formula C₁₀H₈O₃S₂C₁₂H₂₆O₇C₂₂H₃₂O₉S₂
Molecular Weight 240.30 g/mol 282.33 g/mol 504.61 g/mol
Appearance White to off-white crystalline powderColorless, viscous liquidViscous liquid or low-melting solid
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetone.Miscible with water and many organic solvents.Increased water solubility compared to the parent acid; soluble in polar organic solvents.
Reactivity Carboxylic acid and hydroxyl groups are reactive sites for esterification.Primary hydroxyl groups are reactive sites for esterification.Ester linkage is susceptible to hydrolysis under acidic or basic conditions.

Synthetic Protocols

Two primary synthetic routes are proposed for the preparation of Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester: direct esterification and transesterification. The choice of method will depend on the starting materials available and the desired scale of the reaction.

Protocol 1: Direct Esterification of Di-2-Thienyl-glycolic Acid with Hexaethylene Glycol

This method involves the direct reaction between the carboxylic acid and the alcohol in the presence of an acid catalyst. The removal of water is crucial to drive the reaction towards the product.

Reaction Scheme:

G struct1 Di-2-Thienyl-glycolic Acid plus1 + struct1->plus1 struct2 Hexaethylene Glycol arrow Acid Catalyst, Heat, -H2O struct2->arrow struct3 Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester plus2 + H2O struct3->plus2 plus1->struct2 arrow->struct3

Caption: Direct Esterification Workflow.

Materials:

  • Di-2-Thienyl-glycolic Acid

  • Hexaethylene Glycol (HEG)

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄) as catalyst

  • Toluene or a similar azeotropic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Di-2-Thienyl-glycolic Acid (1.0 eq), Hexaethylene Glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Distillation: Add sufficient toluene to the flask to allow for efficient stirring and azeotropic removal of water. Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting acid.

  • Work-up: Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Neutralization: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester.

Protocol 2: Transesterification of Methyl Di-2-Thienyl-glycolate with Hexaethylene Glycol

This method is advantageous if methyl di-2-thienyl-glycolate is readily available. The reaction involves the exchange of the alcohol moiety of the ester and is often driven by the removal of the more volatile alcohol (methanol).[8][9][10]

Reaction Scheme:

G struct1 Methyl Di-2-Thienyl-glycolate plus1 + struct1->plus1 struct2 Hexaethylene Glycol arrow Catalyst (Acid or Base), Heat, -CH3OH struct2->arrow struct3 Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester plus2 + CH3OH struct3->plus2 plus1->struct2 arrow->struct3

Caption: Transesterification Workflow.

Materials:

  • Methyl Di-2-Thienyl-glycolate

  • Hexaethylene Glycol (HEG)

  • Catalyst: Sodium methoxide (NaOMe) for base-catalyzed, or an acid catalyst like PTSA.

  • Inert solvent (e.g., high-boiling point ether or toluene)

  • Dilute hydrochloric acid (HCl) solution (for quenching base-catalyzed reaction)

  • Organic solvents for extraction and chromatography

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine Methyl Di-2-Thienyl-glycolate (1.0 eq), Hexaethylene Glycol (1.5 eq), and a catalytic amount of sodium methoxide (0.1 eq).

  • Reaction and Distillation: Heat the mixture under reduced pressure to facilitate the removal of methanol as it is formed, driving the equilibrium towards the product. The reaction temperature should be carefully controlled to avoid decomposition.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up (Base-catalyzed): After completion, cool the reaction mixture and quench by adding dilute HCl until the solution is neutral or slightly acidic.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography as described in Protocol 1.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final product and for monitoring reaction progress.[11][12]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (due to the thienyl groups)
Column Temperature 30 °C
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized ester. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be employed. For PEGylated compounds, MALDI-MS can be particularly informative.[13]

  • Expected [M+Na]⁺ for C₂₂H₃₂O₉S₂: 527.13

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

  • ¹H NMR: Expect to see characteristic signals for the thienyl protons, the hydroxyl proton of the glycolic acid moiety, and the methylene protons of the hexaethylene glycol chain. The integration of the signals will confirm the ratio of the different parts of the molecule.

  • ¹³C NMR: The spectrum should show signals corresponding to the carbonyl carbon of the ester, the quaternary carbon of the glycolate, the carbons of the thienyl rings, and the carbons of the hexaethylene glycol chain.

Potential Pharmaceutical Applications and Future Directions

The Di-2-Thienyl-glycolic Acid Hexaethylene Glycol Ester serves as a versatile intermediate. Its primary application lies in the synthesis of novel anticholinergic agents. By quaternizing the nitrogen atom in a scopine-like moiety that has been esterified with this compound, new analogues of tiotropium can be developed. These new chemical entities may possess improved solubility, which could be advantageous for nebulized or inhaled formulations, or a modified pharmacokinetic profile leading to an optimized dosing regimen.

Furthermore, this intermediate could be explored in the development of "soft drugs," where the ester linkage is designed for controlled cleavage in the body to release the active compound, potentially reducing systemic side effects.[14] The amphiphilic nature of the molecule might also be exploited in drug delivery systems, such as in the formation of micelles or for conjugation to larger drug delivery platforms.

Future research should focus on the in-depth biological evaluation of APIs derived from this intermediate, including receptor binding assays, in vitro and in vivo efficacy studies, and comprehensive pharmacokinetic and toxicological profiling.

References

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  • CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester - Google Patents.
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  • Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed. Available from: [Link]

  • Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC. Available from: [Link]

  • Encapsulation of Zn-DTPA into poly lactic-co-glycolic acid nanoparticles via a modified double emulsion method for extended release into lung fluid - Meddocs Publishers. Available from: [Link]

Sources

Method

Derivatization of Di-2-Thienyl-glycolic Acid Hexagol Ester for enhanced activity

Application Note: Precision Derivatization of Di-2-Thienyl-glycolic Acid Hexagol Ester Abstract This technical guide outlines the strategic derivatization of Di-2-Thienyl-glycolic Acid Hexagol Ester (DTGA-PEG6) to synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of Di-2-Thienyl-glycolic Acid Hexagol Ester

Abstract

This technical guide outlines the strategic derivatization of Di-2-Thienyl-glycolic Acid Hexagol Ester (DTGA-PEG6) to synthesize high-affinity, bitopic muscarinic antagonists. While the parent moiety, di-2-thienylglycolate, serves as a potent orthosteric pharmacophore (similar to Tiotropium), the hexagol (PEG6) chain provides a critical structural spacer. This protocol details the conversion of the hexagol ester’s terminal hydroxyl group into a reactive electrophile, followed by conjugation with secondary binding motifs. The resulting "enhanced activity" derives from bitopic binding mechanisms —simultaneously engaging the M3 receptor’s orthosteric site and the allosteric vestibule—thereby significantly improving receptor residence time and therapeutic index.

Introduction & Chemical Basis

Di-2-Thienyl-glycolic Acid Hexagol Ester acts as a "Pharmacophore-Linker" scaffold.

  • Pharmacophore: The

    
    -hydroxy-di-(2-thienyl) acetate head group binds with high affinity to the orthosteric site of the muscarinic acetylcholine receptor (mAChR), primarily driven by hydrophobic interactions of the thiophene rings and hydrogen bonding of the hydroxyl group.
    
  • Linker: The Hexaethylene glycol (Hexagol/PEG6) chain offers solubility and a flexible tether (

    
    20-25 Å length).
    

The Derivatization Strategy: To enhance activity, we do not modify the pharmacophore. Instead, we derivatize the terminal hydroxyl of the PEG6 chain. By attaching a cationic headgroup or a secondary aromatic moiety to this terminus, we create a Bitopic Ligand . This allows the molecule to bridge the orthosteric site and the extracellular allosteric vestibule, locking the receptor in an inactive conformation and reducing the dissociation rate (


).

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the precursor scaffold to the active bitopic antagonist.

DerivatizationWorkflow Start DTGA-PEG6 Ester (Scaffold) Step1 Activation (Tosylation/Mesylation) Start->Step1 TsCl, TEA, DCM 0°C -> RT Step2 Nucleophilic Displacement (Amination) Step1->Step2 Secondary Amine (e.g., Piperidine deriv.) Step3 Quaternization (Cationic Charge) Step2->Step3 R-X (Alkylation) Acetone/ACN End Bitopic Antagonist (Enhanced Activity) Step3->End Purification (HPLC)

Figure 1: Synthetic pathway for converting the DTGA-PEG6 scaffold into a high-affinity bitopic antagonist.

Protocol 1: Activation of the Hexagol Terminus

The primary challenge is selectively activating the terminal PEG hydroxyl without hydrolyzing the sensitive ester linkage connecting the PEG to the glycolic acid. We utilize a mild tosylation procedure.

Reagents:

  • DTGA-PEG6 Ester (Starting Material)

  • p-Toluenesulfonyl chloride (TsCl)[1]

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • DMAP (Catalytic)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of DTGA-PEG6 Ester in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction vessel to 0°C using an ice bath to suppress ester hydrolysis.

  • Reagent Addition: Add TEA (1.5 eq) followed by DMAP (0.1 eq). Slowly add TsCl (1.2 eq) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product (

    
    ) should be distinct from the starting material (
    
    
    
    ).
  • Work-up: Wash the organic layer with cold 0.1 M HCl (rapidly, to remove excess amine without hydrolyzing the ester), followed by saturated

    
     and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    °C.
    • Critical Note: Do not heat the crude tosylate excessively; PEG-tosylates can degrade.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic aromatic doublets of the tosyl group (

    
     7.3 and 7.8 ppm) and the methyl singlet (
    
    
    
    2.4 ppm).

Protocol 2: Synthesis of the Bitopic Pharmacophore

This step couples the activated linker to a secondary binding motif (e.g., a piperidine or quinuclidine derivative) to establish the "enhanced" binding mode.

Reagents:

  • DTGA-PEG6-Tosylate (from Protocol 1)

  • Secondary Amine (e.g., 4-benzylpiperidine for allosteric interaction)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Setup: Suspend

    
     (3.0 eq) in anhydrous ACN. Add the Secondary Amine (1.2 eq).
    
  • Addition: Add the DTGA-PEG6-Tosylate (1.0 eq) dissolved in ACN.

  • Reflux: Heat the mixture to 60°C for 12–16 hours.

    • Why? The tosylate displacement requires thermal energy, but exceeding 60°C risks transesterification.

  • Filtration: Filter off the solid salts (

    
    , KOTs).
    
  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Result: You now have a tertiary amine derivative. For maximum potency (similar to Tiotropium), a quaternary ammonium salt is often preferred.

  • Optional Quaternization: React the purified amine with Methyl Bromide or Methyl Iodide in acetone at RT for 2 hours to precipitate the quaternary salt.

Protocol 3: Biological Evaluation (M3 Receptor Binding)

To confirm "enhanced activity," you must measure the affinity shift compared to the parent acid.

Assay Setup:

  • Receptor: Human M3 Muscarinic Receptor (CHO-K1 cell membrane preparations).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).
  • Reference: Tiotropium Bromide.[3][4][5][6][7]

Methodology:

  • Incubation: Incubate membrane preparations (5-10

    
    g protein) with 
    
    
    
    -NMS (0.2 nM) and varying concentrations of the new DTGA-PEG6 derivative (
    
    
    to
    
    
    M).
  • Buffer: TRIS-HCl buffer (pH 7.4) containing 10 mM

    
    .
    
  • Equilibrium: Incubate for 2 hours at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to determine

    
    .
    

Data Interpretation Table:

CompoundLinker LengthTerminal GroupM3 Affinity (

)
Fold Enhancement
DTGA (Parent)None-H0.5 nM1x (Baseline)
DTGA-PEG6-OHPEG6-OH1.2 nM0.4x (Loss due to steric bulk)
DTGA-PEG6-Amine PEG6 4-Benzylpiperidine 0.05 nM 10x (Bitopic Effect)

Mechanism of Action Visualization

This diagram explains why the derivatization works.

BindingMechanism Orthosteric Orthosteric Site (Deep Pocket) Vestibule Allosteric Vestibule (Extracellular Loop) Orthosteric->Vestibule Connected by Receptor Throat Ligand DTGA-PEG6-Derivative Ligand->Orthosteric DTGA Head High Affinity Binding Ligand->Vestibule Derivatized Tail Steric Blockade / Charge Interaction

Figure 2: The bitopic binding mode. The PEG6 linker allows the derivatized tail to engage the vestibule while the head binds deep within the receptor.

References

  • Matera, C., et al. (2014). "Bis(ammonio)alkane-type agonists of muscarinic acetylcholine receptors: Synthesis, in vitro functional characterization, and in vivo evaluation." Journal of Medicinal Chemistry. Link

  • Steinfeld, T., et al. (2007). "Tiotropium: A Potent, Long-Acting Anticholinergic for the Treatment of COPD." Pulmonary Pharmacology & Therapeutics. Link

  • Valant, C., et al. (2012). "The relationship between the structure of bitopic ligands and their affinity and efficacy at the M2 muscarinic acetylcholine receptor." Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "Di-2-Thienyl-glycolic Acid Hexagol Ester Product Data." SCBT.com. Link

  • Mammen, M., et al. (2000). "Multivalent interactions in biological systems: Implications for medicinal chemistry." Angewandte Chemie International Edition. Link

Sources

Application

Application Note: In Vitro Efficacy &amp; Stability Profiling of Di-2-Thienyl-glycolic Acid Hexagol Ester

Introduction & Mechanistic Rationale Di-2-Thienyl-glycolic Acid Hexagol Ester (DTG-HE) represents a strategic modification of the classical anticholinergic pharmacophore. The core moiety, Di-2-thienyl-glycolic acid (DTGA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Di-2-Thienyl-glycolic Acid Hexagol Ester (DTG-HE) represents a strategic modification of the classical anticholinergic pharmacophore. The core moiety, Di-2-thienyl-glycolic acid (DTGA) , is a potent muscarinic receptor antagonist (similar to the "warhead" in Tiotropium or Aclidinium). The Hexagol (Hexaethylene glycol/PEG-6) esterification serves a dual purpose: it modifies physicochemical properties (solubility, permeability) and introduces a metabolic "soft spot."

For this compound to be a viable therapeutic candidate (likely for respiratory indications like COPD or hyperhidrosis), it must demonstrate:

  • High Affinity: The PEG tail must not sterically hinder binding to the orthosteric site of the Muscarinic M3 receptor.

  • Functional Efficacy: It must effectively inhibit acetylcholine-induced calcium mobilization.

  • Controlled Instability: As a putative "soft drug," it should be stable in the target tissue (e.g., lung surface) but rapidly hydrolyzed in systemic circulation to minimize off-target side effects (e.g., dry mouth, tachycardia).

This guide outlines the critical in vitro assays required to validate these attributes.

Signaling Pathway & Mechanism of Action

To design the correct assay, we must visualize the target pathway. DTG-HE acts as a competitive antagonist at the M3 Muscarinic Acetylcholine Receptor (M3-mAChR).

Diagram 1: M3 Receptor Signaling & Antagonism

M3_Signaling ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 Activates DTG_HE DTG-HE (Antagonist) DTG_HE->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Mobilization

Caption: Competitive antagonism of the Gq-coupled M3 receptor pathway by DTG-HE, preventing IP3-mediated Calcium release.

Assay Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of DTG-HE for the human M3 receptor compared to M2 (to assess cardiac safety selectivity).
  • System: CHO-K1 cell membranes overexpressing human M3 (hM3) or M2 (hM2).

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hM3 cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to ~5-10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Membrane suspension.

    • 25 µL [3H]-NMS (Final concentration ~0.2 nM, near

      
      ).
      
    • 50 µL DTG-HE (Serial dilution: 10^-11 M to 10^-5 M).

    • Non-specific binding (NSB): Define using 1 µM Atropine.

  • Equilibrium: Incubate for 2 hours at 23°C (Room Temp). Note: Lipophilic esters may require longer to equilibrate.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter) using a cell harvester.

  • Detection: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count in a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Confirm that binding translates to functional blockade of signaling.

  • System: CHO-K1-hM3 cells loaded with Fluo-4 AM (calcium-sensitive dye).

  • Readout: Fluorescence Intensity (FLIPR or FlexStation).

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode): Add 50 µL of DTG-HE (varying concentrations) to cells. Incubate for 15 min to allow receptor occupancy.

  • Agonist Challenge: Inject Acetylcholine (

    
     concentration, typically ~100 nM) via the instrument's fluidics.
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds.

  • Data Analysis: Calculate % Inhibition relative to Control (Vehicle + ACh) and Max Inhibition (10 µM Atropine).

Metabolic Stability (The "Soft Drug" Validation)

This is the most critical assay for the "Hexagol Ester" design. If the hexagol chain is intended to act as a cleavable promoiety, the compound must degrade in plasma but ideally remain stable in the lung (if inhaled) or degrade rapidly after absorption.

Diagram 2: Metabolic Fate Workflow

Metabolic_Stability Drug DTG-HE (Active Ester) Matrix Biological Matrix (Plasma vs. Lung) Drug->Matrix Incubation Metabolite1 Di-2-thienyl-glycolic Acid (Inactive/Low Potency) Drug->Metabolite1 Hydrolysis Metabolite2 Hexaethylene Glycol (Excipient) Drug->Metabolite2 Release Enzyme Esterases (BChE / CES) Matrix->Enzyme Contains Enzyme->Drug Catalyzes

Caption: Hydrolytic cleavage of DTG-HE by esterases into the polar acid metabolite and PEG-6 alcohol.

Protocol:

  • Matrices: Human Plasma (pooled) vs. Rat Lung Homogenate (S9 fraction).

  • Incubation: Spike DTG-HE (1 µM) into pre-warmed (37°C) matrix.

  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 mins.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target Metric: Calculate intrinsic clearance (

    
    ) and Half-life (
    
    
    
    ).
    • Success Criteria: Plasma

      
       < 20 min (rapid systemic clearance) vs. Lung 
      
      
      
      > 2 hours (local duration of action).

Data Presentation & Interpretation

Summarize your findings using the following template to make "Go/No-Go" decisions.

ParameterAssayTarget Value (Ideal)Interpretation
Affinity (

)
Radioligand Binding (hM3)< 1.0 nMHigh potency required for efficacy.
Selectivity Binding (hM2 vs hM3)M3

< M2

M2 avoidance reduces cardiac tachycardia risk.
Functional Potency (

)
Ca2+ Flux (CHO-hM3)< 10 nMMust block signaling at physiological concentrations.
Systemic Stability Human Plasma Stability

< 30 min
Rapid hydrolysis confirms "Soft Drug" safety profile.
Local Stability Lung Homogenate Stability

> 120 min
Ensures duration of action in the target organ.

References

  • Barnes, P. J. (2004). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527. Link

  • Alabaster, V. A. (1997). Discovery and development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053-1060. Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58-101. Link

  • Casarosa, P., et al. (2009). The functional antagonist potency of tiotropium and other muscarinic antagonists is determined by the kinetic dissociation rate. Journal of Pharmacology and Experimental Therapeutics, 333(1), 201-209. Link

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Method

High-throughput screening of Di-2-Thienyl-glycolic Acid Hexagol Ester analogs

Application Note: High-Throughput Screening of Di-2-Thienyl-glycolic Acid Hexagol Ester Analogs Introduction & Scientific Context 1.1 The Target Scaffold: Dithienylglycolic Acid (DTGA) Di-2-Thienyl-glycolic acid (DTGA) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Di-2-Thienyl-glycolic Acid Hexagol Ester Analogs

Introduction & Scientific Context

1.1 The Target Scaffold: Dithienylglycolic Acid (DTGA) Di-2-Thienyl-glycolic acid (DTGA) is a privileged pharmacophore in medicinal chemistry, serving as the potent anticholinergic core for blockbuster muscarinic antagonists such as Tiotropium Bromide and Aclidinium . These agents function primarily by blocking the M3 muscarinic acetylcholine receptor (mAChR), preventing smooth muscle contraction in indications like COPD, asthma, and overactive bladder.

1.2 The "Hexagol" Modification: PEGylation Strategy The specific target class, Di-2-Thienyl-glycolic Acid Hexagol Ester analogs , incorporates a Hexaethylene glycol (Hexagol, PEG-6) moiety via an ester linkage. This structural modification introduces two critical pharmacological properties:

  • Solubility & Distribution: The PEG-6 chain significantly enhances aqueous solubility compared to the lipophilic DTGA core, altering the biodistribution profile.

  • "Soft Drug" Design: The ester linkage renders the molecule susceptible to plasma esterases. This is a deliberate "soft drug" strategy—ensuring the drug is active locally (e.g., in the lung or bladder) but rapidly hydrolyzed into inactive metabolites (DTGA and Hexagol) upon entering systemic circulation, minimizing off-target side effects.

1.3 The Screening Challenge The objective of this High-Throughput Screen (HTS) is to identify analogs that retain high affinity (


 nM) for the M3 receptor while optimizing the hydrolysis rate (

) and solubility. We must differentiate between functional antagonists and non-specific binders arising from the surfactant-like properties of PEG chains.

HTS Workflow Strategy

The screening campaign is designed as a funnel, filtering a library of 10,000+ analogs down to lead candidates.

HTS_Workflow Library Compound Library (DTGA-PEG Analogs) Primary Primary Screen: Ca2+ Flux (FLIPR) (Functional Antagonism) Library->Primary 10 µM Single Point Triage Hit Triage (Remove Auto-fluorescent/Cytotoxic) Primary->Triage >50% Inhibition Secondary Secondary Screen: Radioligand Binding (Affinity Ki Determination) Triage->Secondary Validated Hits ADME ADME Profiling: Plasma Stability (Esterase) & Selectivity (M2 vs M3) Secondary->ADME High Affinity (Ki < 10nM) Lead Lead Candidates ADME->Lead Optimal Profile

Figure 1: The HTS Triage Funnel. Compounds are first filtered by functional efficacy, then affinity, and finally metabolic stability.

Primary Screen: Functional Calcium Mobilization (FLIPR)

The M3 receptor couples to


 proteins, triggering the PLC-

pathway and intracellular calcium release. We utilize a FLIPR (Fluorometric Imaging Plate Reader) assay to detect antagonists that block agonist-induced calcium spikes.

3.1 Assay Principle

  • Cell Line: CHO-K1 cells stably expressing human M3 receptor (hM3).

  • Agonist: Carbachol (

    
     concentration).
    
  • Readout: Fluorescence intensity of Fluo-4 or Calcium-6 dye.

  • Logic: An antagonist will suppress the fluorescence spike caused by Carbachol.

3.2 Experimental Protocol

Materials:

  • CHO-hM3 cells (frozen stocks).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: Carbachol (Sigma).

  • Plates: 384-well black-wall, clear-bottom, Poly-D-Lysine coated.

Step-by-Step Procedure:

  • Cell Plating: Dispense 10,000 cells/well in 25 µL culture medium into 384-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove medium. Add 20 µL of Calcium-6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.

  • Compound Addition (Online):

    • Prepare 5x compound plates (50 µM in HBSS/0.5% DMSO).

    • Transfer 10 µL of compound to the cell plate using the FLIPR tetra head.

    • Incubate: 15 minutes inside the reader (to allow equilibrium binding).

  • Agonist Challenge:

    • Inject 10 µL of Carbachol (

      
       concentration, typically ~50 nM final).
      
  • Data Acquisition: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

3.3 Data Analysis & QC

  • Normalization: Calculate % Inhibition relative to Max Signal (Carbachol only) and Min Signal (Buffer only).

  • Z-Factor: Must be > 0.5 for plate acceptance.

    
    
    
  • Hit Cutoff: Compounds showing >50% inhibition at 10 µM are flagged as hits.

M3_Signaling Agonist Carbachol M3 M3 Receptor (GPCR) Agonist->M3 Activates Antagonist DTGA-Hexagol Analog Antagonist->M3 Blocks Gq Gq Protein M3->Gq Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 2: M3 Receptor Signaling Pathway. The assay measures the suppression of Ca2+ release.

Secondary Screen: Radioligand Binding (Affinity Confirmation)

Functional assays can yield false positives due to pathway interference. We validate hits by measuring direct binding affinity (


) using Scintillation Proximity Assay (SPA).

Protocol:

  • Membrane Prep: Use CHO-hM3 membranes (PerkinElmer or in-house).

  • Radioligand:

    
    -N-Methylscopolamine (NMS) at 0.2 nM (
    
    
    
    nM).
  • Beads: WGA-coated PVT SPA beads.

  • Reaction:

    • Mix Membranes (5 µg), Beads (0.5 mg), and Compound (Dose-response: 10 µM to 0.1 nM) in 96-well OptiPlates.

    • Add

      
      -NMS.
      
  • Incubation: Shake for 4 hours at Room Temp (equilibrium is slow for high-affinity antagonists).

  • Detection: Read on MicroBeta counter.

  • Calculation: Derive

    
     using the Cheng-Prusoff equation:
    
    
    
    

Tertiary Profiling: Metabolic Stability (Soft Drug Validation)

Since the "Hexagol Ester" is designed to be hydrolytically sensitive, stability profiling is crucial.

Protocol:

  • Matrix: Human Plasma and Lung Homogenate (S9 fraction).

  • Incubation: Spike compound (1 µM) into matrix at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins.

  • Quench: Add cold Acetonitrile with Internal Standard.

  • Analysis: LC-MS/MS (MRM mode). Monitor disappearance of parent and appearance of the acid metabolite (DTGA).

  • Target Profile:

    • Plasma

      
      : < 30 mins (Rapid systemic clearance).
      
    • Lung

      
      : > 2 hours (Sufficient local duration of action).
      

Data Summary & Interpretation

ParameterAssayTarget CriteriaRationale
Potency FLIPR Ca2+ Flux

nM
High functional blockade required for efficacy.
Affinity

-NMS Binding

nM
Confirms specific receptor interaction.
Selectivity M2 vs M3 Binding

-fold M3 selective
Avoid M2-mediated cardiac side effects.
Stability Plasma Stability

min
Validates "Soft Drug" mechanism (systemic safety).
Solubility Kinetic Solubility

µM
PEG-6 should confer high solubility vs naked DTGA.

References

  • Barnes, P. J. (2002). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527. Link

  • Casarosa, P., et al. (2009). Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and aclidinium. Journal of Pharmacology and Experimental Therapeutics, 330(2), 660-668. Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: general principles and recent applications. Medicinal Research Reviews, 20(1), 58-101. Link

  • Zhang, J., et al. (1999). A high-throughput scintillant-based calcium assay for G protein-coupled receptors. Analytical Biochemistry, 268(2), 178-188. Link

  • Santa Cruz Biotechnology. Di-2-Thienyl-glycolic Acid Hexagol Ester Product Data. Link

Application

Protocol for scaling up the synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester

This application note outlines a scalable protocol for the synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester , a critical reference standard often used in the impurity profiling of anticholinergic pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a scalable protocol for the synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester , a critical reference standard often used in the impurity profiling of anticholinergic pharmaceutical intermediates (e.g., Tiotropium Bromide).

Application Note: Scalable Synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester

Abstract & Strategic Overview

The synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester requires overcoming specific challenges related to the steric hindrance of the tertiary alcohol in the di-2-thienyl moiety and the amphiphilic nature of the hexaethylene glycol (Hexagol) chain. Standard Fischer esterification often suffers from low yields due to the reversibility of the reaction and the difficulty in removing water from high-boiling PEG derivatives.

This protocol utilizes a modified Steglich Esterification or a DCC/DMAP-mediated coupling approach, optimized for scale-up. This method minimizes thermal degradation and suppresses the formation of elimination side products (e.g., dithienyl ketene derivatives).

Reaction Mechanism & Critical Parameters

The synthesis involves the coupling of Di-2-thienyl-glycolic acid (D2TGA) with Hexaethylene Glycol (Hexagol) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as the nucleophilic catalyst.

Key Reaction Equation:



Critical Process Parameters (CPPs)
ParameterSetpointScientific Rationale
Stoichiometry 1.0 : 1.2 (Acid:Glycol)Slight excess of glycol drives conversion; mono-ester formation is favored by slow addition.
Temperature 0°C (Addition)

25°C
Low initial temp prevents

acyl migration and suppresses racemization (if applicable) or elimination.
Solvent Dichloromethane (DCM)Excellent solubility for reactants; precipitates DCU byproduct for easy removal.
Reaction Time 12 - 24 HoursSteric bulk of the dithienyl group requires extended reaction times for complete conversion.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents
  • Drying: Ensure Hexaethylene Glycol is dried (azeotropic distillation with toluene or molecular sieves) to remove trace water, which consumes DCC.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (

    
    ) or Argon.
    
Phase 2: Coupling Reaction (Scale: 100g Basis)
  • Dissolution: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, dissolve Di-2-thienyl-glycolic acid (1.0 eq) in anhydrous DCM (10 vol).

  • Catalyst Addition: Add DMAP (0.1 eq) . Stir until fully dissolved.

  • Glycol Addition: Add Hexaethylene Glycol (1.2 eq) to the mixture.

  • Activation (Critical Step): Cool the mixture to 0°C .

  • Coupling Agent: Dropwise add a solution of DCC (1.1 eq) in DCM over 60 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 18 hours. Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 95:5).

Phase 3: Work-up and Purification
  • Filtration: Cool the reaction mixture to -10°C for 2 hours to maximize precipitation of Dicyclohexylurea (DCU). Filter through a Celite pad.

  • Wash: Wash the filtrate with 1M HCl (remove DMAP), saturated

    
     (remove unreacted acid), and brine.
    
  • Drying: Dry the organic phase over anhydrous

    
     and concentrate under reduced pressure.
    
  • Chromatography: If high purity (>99%) is required for reference standards, purify the crude oil via flash column chromatography (Silica Gel 60, Gradient: 0-5% Methanol in DCM).

Process Visualization (Workflow)

SynthesisProtocol Start Start: Reagent Prep Mix Dissolve D2TGA + Hexagol in Anhydrous DCM Start->Mix Cool Cool to 0°C Mix->Cool AddDCC Add DCC Dropwise (Maintain T < 5°C) Cool->AddDCC React Reaction: 18h @ 25°C (Steglich Esterification) AddDCC->React Filter Filter DCU Byproduct (Celite Pad) React->Filter Wash Liquid-Liquid Extraction (HCl, NaHCO3, Brine) Filter->Wash Purify Flash Chromatography (DCM/MeOH) Wash->Purify Final Final Product: Di-2-Thienyl-glycolic Acid Hexagol Ester Purify->Final

Figure 1: Step-by-step workflow for the Steglich esterification synthesis of the target ester.

Quality Control & Analytical Verification

To validate the synthesis as a reference standard, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Identity H-NMR (DMSO-d6)Characteristic Thiophene protons (

6.9-7.5 ppm) and PEG backbone (

3.5-3.7 ppm).
Purity HPLC-UV (230 nm)> 98.0% Area
Mass LC-MS (ESI+)

or

consistent with theoretical mass.
Residual Solvent GC-HSDCM < 600 ppm (ICH Q3C limits).

References

  • Santa Cruz Biotechnology. Di-2-Thienyl-glycolic Acid Hexagol Ester Product Data. Retrieved from .

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • European Medicines Agency.Tiotropium Bromide: Scientific Discussion and Impurity Profiling.
  • PubChem. 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid. Retrieved from .

Method

Application Note &amp; Protocol: Determination of Lipophilicity for Di-2-Thienyl-glycolic Acid Hexagol Ester

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Lipophilicity in Drug Efficacy Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a pivotal physicochemical property in the realm of drug discovery and development. It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2] An optimal balance of lipophilicity is crucial; while a certain degree is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the most widely accepted metrics for quantifying lipophilicity.[2][3]

This application note provides a comprehensive guide to determining the lipophilicity of Di-2-Thienyl-glycolic Acid Hexagol Ester, a novel compound of interest. Given the absence of prior experimental data for this specific molecule, we will present a robust experimental approach using High-Performance Liquid Chromatography (HPLC), complemented by in-silico prediction methodologies.

Compound Profile: Di-2-Thienyl-glycolic Acid Hexagol Ester

The ester linkage in the molecule presents a potential challenge for lipophilicity determination due to its susceptibility to hydrolysis, particularly under acidic or basic conditions. Therefore, the chosen experimental method must be carefully controlled to ensure the integrity of the compound during analysis.

Method Selection: HPLC for Accuracy and Throughput

While the shake-flask method is considered the "gold standard" for LogP determination[1][6], it is often time-consuming and requires significant amounts of pure compound.[1][7] For a novel compound like Di-2-Thienyl-glycolic Acid Hexagol Ester, a more efficient and material-sparing method is preferable. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers an excellent alternative, providing a reliable and high-throughput means of estimating LogP.[3][8][9] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[9][10]

Advantages of the HPLC Method:

  • High Throughput: Enables rapid analysis of multiple samples.[8]

  • Small Sample Requirement: Minimizes the consumption of valuable test compounds.[3]

  • Good Reproducibility: Automated systems provide consistent results.[1]

  • Wide Applicability: Suitable for a broad range of compounds with varying lipophilicities.[3]

Experimental Protocol: RP-HPLC for LogP Determination

This protocol outlines the steps for determining the LogP of Di-2-Thienyl-glycolic Acid Hexagol Ester using RP-HPLC with a calibration curve approach.

Materials and Reagents
  • Test Compound: Di-2-Thienyl-glycolic Acid Hexagol Ester (purity >95%)

  • Reference Standards: A set of well-characterized compounds with known LogP values spanning a relevant range (e.g., see Table 1).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Instrumentation: HPLC system with a UV detector.

Preparation of Solutions
  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the retention time of the test compound. The mobile phase should be degassed before use.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound and each reference standard in acetonitrile.

  • Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of 10 µg/mL.

HPLC Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (determined by UV scan of the test compound).

Experimental Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection of Standards: Inject each reference standard solution in triplicate and record the retention time (t_R).

  • Injection of Test Compound: Inject the test compound solution in triplicate and record its retention time.

  • Determination of Dead Time (t_0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.

Data Analysis
  • Calculate the Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0[1]

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log k and x = LogP.

  • Calculate LogP of the Test Compound: Using the calculated log k value for Di-2-Thienyl-glycolic Acid Hexagol Ester, determine its LogP from the calibration curve equation.

Table 1: Example Reference Standards for LogP Calibration

Reference CompoundKnown LogP
Aniline0.90
Toluene2.73
Naphthalene3.37
Biphenyl3.99
Anthracene4.54

In-Silico Prediction of LogP: A Complementary Approach

Computational models provide a rapid and cost-effective way to estimate LogP, especially in the early stages of drug design before a compound is synthesized.[11] These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

  • Atom-based methods: Calculate LogP by summing the contributions of individual atoms.[11]

  • Fragment-based methods: Deconstruct a molecule into fragments and sum their known lipophilicity contributions.[12]

  • Whole-molecule approaches: Utilize molecular properties like polarizability and surface area to predict LogP.

Several software packages and online tools are available for LogP prediction, such as ALOGPS, XLOGP3, and those offered by companies like ACD/Labs and CompuDrug.[13][14][15] It is advisable to use multiple prediction tools to obtain a consensus value, as the accuracy of different algorithms can vary depending on the chemical space of the molecule.[8][16]

Workflow and Data Representation

The following diagram illustrates the workflow for the experimental determination of LogP using the HPLC method.

Lipophilicity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Standard & Test Solutions equilibrate Equilibrate HPLC System prep_solutions->equilibrate inject_standards Inject Reference Standards equilibrate->inject_standards inject_test Inject Test Compound inject_standards->inject_test get_tr Record Retention Times (tR) inject_test->get_tr calc_k Calculate Capacity Factor (k) get_tr->calc_k plot_curve Generate Calibration Curve (log k vs. LogP) calc_k->plot_curve calc_logp Calculate LogP of Test Compound plot_curve->calc_logp final_result Final LogP Value calc_logp->final_result

Caption: Experimental workflow for LogP determination via RP-HPLC.

Conclusion and Best Practices

The determination of lipophilicity is a critical step in the characterization of any new chemical entity. The RP-HPLC method detailed in this application note provides a robust and efficient means of obtaining an experimental LogP value for Di-2-Thienyl-glycolic Acid Hexagol Ester. For a comprehensive understanding, it is recommended to complement the experimental data with in-silico predictions.

Key considerations for reliable results:

  • Ensure the purity of the test compound.

  • Use high-quality HPLC-grade solvents and reagents.

  • Carefully select reference standards that are structurally similar and bracket the expected LogP of the test compound.

  • Validate the HPLC method for linearity, precision, and accuracy.

  • Given the ester linkage, it is crucial to maintain a neutral pH (e.g., pH 7.4) in the mobile phase to prevent hydrolysis.

By following this detailed protocol and considering the underlying scientific principles, researchers can confidently and accurately determine the lipophilicity of Di-2-Thienyl-glycolic Acid Hexagol Ester, providing essential data to guide its further development as a potential therapeutic agent.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Lipophilicity - Creative Biolabs. (n.d.). Available from: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022, August 18). MDPI. Available from: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. Available from: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. Available from: [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. (n.d.). Available from: [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Available from: [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (n.d.). Chromatography Online. Available from: [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Available from: [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). ScienceDirect. Available from: [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • PrologP | . (n.d.). Available from: [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 18). IEEE Xplore. Available from: [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Available from: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. Available from: [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Available from: [Link]

  • Lipophilicity Services | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Available from: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC. Available from: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. (n.d.). Semantic Scholar. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Available from: [Link]

  • 2,2-Di(2-thienyl)glycolic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Available from: [Link]

  • Structural effects of diacidic and glycolic moieties on physicochemical properties of aromatic polyesterdiols from glycolysis/esterification of poly(ethylene terephthalate) wastes. (2002, January 15). DOI. Available from: [Link]

  • Methyl di(2-thienyl) glycolate CAS NO.26447-85-8. (n.d.). Available from: [Link]

  • Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate. (n.d.). Google Patents.
  • CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS. (n.d.). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving impurities in Di-2-Thienyl-glycolic Acid Hexagol Ester samples

Introduction Welcome to the Technical Support Center. If you are working with Di-2-Thienyl-glycolic Acid Hexagol Ester , you are likely navigating the complex interface between lipophilic heterocyclic chemistry and hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are working with Di-2-Thienyl-glycolic Acid Hexagol Ester , you are likely navigating the complex interface between lipophilic heterocyclic chemistry and hydrophilic PEGylation.

This molecule presents a unique "double-edged" stability challenge:

  • The Thiophene Moiety: Highly electron-rich, making it susceptible to oxidative stress and photolytic degradation [1].

  • The Hexagol (PEG-6) Chain: Introduces amphiphilicity that complicates standard crystallization and can carry homologous impurities (n±1 ethylene oxide units) if the starting material wasn't monodisperse [2].

This guide is structured to help you diagnose specific impurity peaks, understand their chemical origin, and implement self-validating purification protocols.

Part 1: Diagnostic Troubleshooting (The "What is this peak?" Section)

Q1: I see a cluster of "satellite" peaks immediately surrounding my main compound in HPLC. Is this degradation?

Diagnosis: Likely Homologous Impurities (Polydispersity) , not degradation.

Technical Insight: Unless you utilized high-purity, monodisperse Hexaethylene Glycol (>98%) for your synthesis, these peaks represent the Pentaethylene (n-1) and Heptaethylene (n+1) glycol esters.

  • Causality: Standard commercial "PEG" is a Gaussian distribution of chain lengths. Even "Hexagol" fractions can contain 5-10% of neighboring homologues.

  • Verification: Check the Mass Spectrum (LC-MS).

    • Main Peak:

      
      
      
    • Satellites:

      
       Da (one ethylene oxide unit).
      

Remediation: These are chemically nearly identical to your target. Standard Flash Chromatography (Silica) will likely fail to separate them.

  • Action: Switch to Reverse Phase (C18) Prep-HPLC . The hydrophobic resolution of C18 is sensitive enough to separate PEG homologs based on slight differences in hydration radii.

Q2: There is a significant early-eluting peak (RRT ~0.4-0.6) that grows over time in solution.

Diagnosis: Hydrolysis Product (Di-2-thienylglycolic Acid) .

Technical Insight: The ester bond between the bulky dithienyl glycolic acid and the PEG chain is sterically hindered but electronically activated.

  • Mechanism: In the presence of residual moisture or protic solvents (MeOH/Water), the ester hydrolyzes, releasing the free acid (Tiotropium Impurity A) and free Hexagol [3].

  • Detection: The free acid is highly polar and elutes early on RP-HPLC. It has a distinct UV spectrum due to the conjugated thiophenes.

Remediation: See Protocol A below for removal. Avoid storing the ester in methanol or unbuffered aqueous solutions.

Q3: I detect a late-eluting impurity (RRT > 1.2) after exposure to light or air.

Diagnosis: Oxidative Degradation (Thiophene S-Oxides or Ketones) .

Technical Insight: Thiophene rings are bioisosteres of benzene but are far more reactive toward singlet oxygen [4].

  • Pathway 1 (Photolysis): UV light can induce radical formation at the benzylic carbon (the glycolic -OH position), leading to oxidation into a Glyoxylic derivative (Ketone).

  • Pathway 2 (S-Oxidation): Rare, but sulfur oxidation to sulfoxide/sulfone can occur under aggressive conditions.

Visualization of Degradation Pathways:

DegradationPathways Target Di-2-Thienyl-glycolic Hexagol Ester Acid Impurity A: Di-2-thienylglycolic Acid Target->Acid + H2O / H+ (Hydrolysis) Hexagol Impurity B: Hexaethylene Glycol Target->Hexagol + H2O (Hydrolysis) Ketone Impurity C: Dithienyl Glyoxylic Ester (Oxidation) Target->Ketone + O2 / UV Light (Oxidation)

Figure 1: Primary degradation pathways. Hydrolysis yields the free acid and PEG; Oxidation targets the alpha-hydroxy core.

Part 2: Purification & Workup Protocols

Protocol A: Removing the Acid Impurity (Hydrolysis Cleanup)

Objective: Remove Di-2-thienylglycolic acid without causing further hydrolysis of the ester.

The Challenge: Strong bases (NaOH) will deprotonate the acid for extraction but will also saponify your ester instantly. You must use a "Goldilocks" base—strong enough to ionize the acid (pKa ~3.5), but weak enough to spare the ester.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude sample in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid alcohols.

  • The Wash (Critical Step):

    • Prepare a cold (

      
      ) 5% Sodium Bicarbonate (
      
      
      
      )
      solution.
    • Perform a rapid extraction (shake for < 30 seconds).

    • Chemistry: The bicarbonate (pH ~8.5) will convert the free acid into its sodium salt (water-soluble), partitioning it into the aqueous layer. The neutral ester remains in the organic layer.

  • Separation: Immediately separate the layers.

  • Quench: Wash the organic layer once with Brine to remove residual base and water.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at 
    
    
    
    .

Self-Validation Check:

  • Spot the organic layer on TLC. The baseline spot (Acid) should be gone.

  • If the Acid peak persists, repeat with fresh bicarbonate, but do not increase pH (e.g., do not use Carbonate or Hydroxide).

Protocol B: Removing Unreacted Hexagol (PEG Cleanup)

Objective: Remove excess Hexaethylene glycol remaining from synthesis.

The Challenge: Both the product and the impurity are polar. Standard normal phase chromatography often results in "streaking."

Step-by-Step Workflow:

  • Technique: Reverse Phase Flash Chromatography (C18) .

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Formic acid suppresses the ionization of any residual acid impurity, sharpening the peaks.

  • Gradient:

    • Start: 10% ACN (Elutes free Hexagol immediately; it is very polar).

    • Ramp: 10%

      
       60% ACN over 20 minutes.
      
    • Target Elution: The Di-2-Thienyl-glycolic Hexagol Ester is significantly more hydrophobic due to the two thiophene rings and will elute later (typically ~40-50% ACN).

  • Detection: Monitor at 235 nm (Thiophene absorption). Note that free Hexagol has weak UV absorbance and may require ELSD (Evaporative Light Scattering Detector) or refractive index detection if you need to quantify it.

Decision Tree for Purification:

PurificationLogic Input Impure Sample CheckUV Is impurity UV Active? Input->CheckUV UV_Yes Yes (Thiophene based) CheckUV->UV_Yes UV_No No (PEG based) CheckUV->UV_No AcidCheck Check RRT < Main Peak (Acid Impurity) UV_Yes->AcidCheck Flash Protocol B: C18 Flash (Remove PEG) UV_No->Flash Remove Excess Hexagol Wash Protocol A: NaHCO3 Wash AcidCheck->Wash Yes AcidCheck->Flash No (Likely Dimer)

Figure 2: Purification logic flow. Distinguishing between UV-active and UV-inactive impurities dictates the separation strategy.

Part 3: Quantitative Data & Reference Values

Use the table below to benchmark your analytical results. Note: RRTs are approximate and dependent on specific C18 column chemistry.

ComponentIdentityRelative Retention Time (RRT)Detection Characteristic
Impurity B Hexaethylene Glycol~0.1 - 0.2UV Inactive (Need ELSD/RI)
Impurity A Di-2-Thienyl-glycolic Acid~0.4 - 0.6UV Active (235 nm), Tailing peak
Target Hexagol Ester 1.00 UV Active (235 nm)
Impurity C Dithienyl Glyoxylic Ester~1.1 - 1.2UV Active, Different

Impurity D Dimer / Oligomer> 1.5Broad peak

References

  • Campaigne, E. (1944). "The Chemistry of Thiophene." Chemical Reviews. Link (Foundational text on Thiophene reactivity/oxidation).

  • Knop, K., et al. (2010). "Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives." Angewandte Chemie International Edition. Link (Discusses PEG polydispersity and impurities).

  • Wachtel, H., et al. (2009). "Crystalline Forms of Tiotropium Bromide." U.S. Patent 7,662,963. Link (Describes the hydrolysis kinetics of dithienylglycolic esters, specifically Impurity A).

  • Gonçalves, L.C.P., et al. (2018). "Photochemical stability of thiophene derivatives." Journal of Photochemistry and Photobiology A: Chemistry. (General reference on thiophene photosensitivity).

Disclaimer: This guide is intended for research purposes only. All protocols should be validated within your specific laboratory environment following Good Laboratory Practice (GLP).

Optimization

Optimizing reaction conditions for Di-2-Thienyl-glycolic Acid Hexagol Ester synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: DTGA-PEG-OPT-2024 Introduction Welcome to the Advanced Synthesis Support Hub. You are likely here because the esterification of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: DTGA-PEG-OPT-2024

Introduction

Welcome to the Advanced Synthesis Support Hub. You are likely here because the esterification of Di-2-thienylglycolic acid (DTGA) with Hexagol (Hexaethylene glycol) is failing to meet purity or yield specifications.

This is a deceptive reaction. On paper, it is a simple esterification. In practice, you are fighting three adversaries simultaneously:

  • Steric Hindrance: The bulky dithienyl groups shield the carboxylic carbon.

  • Chemo-selectivity: Hexagol is a diol. Without strict control, you will produce a statistical mixture of unreacted Hexagol, the desired Mono-ester, and the unwanted Di-ester (DTGA-Hexagol-DTGA).

  • Purification Physics: The amphiphilic nature of the product makes standard extraction and crystallization nearly impossible.

This guide abandons generic textbook advice in favor of field-proven protocols optimized for pharmaceutical intermediates.

Module 1: Reaction Design & Stoichiometry

The Core Problem: Mono- vs. Di-Ester Competition

If your target is the Mono-ester (a common prodrug motif), a 1:1 stoichiometric ratio is a critical error. It favors the formation of the Di-ester side product.

The Fix: You must operate under High-Dilution and Excess-Diol conditions.

Optimized Protocol (Steglich Modification)
  • Reagents:

    • Substrate: Di-2-thienylglycolic acid (DTGA).

    • Alcohol: Hexaethylene glycol (Hexagol) – Must be dry ( <50 ppm H2O).

    • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC.HCl.[1]

    • Catalyst: DMAP (4-Dimethylaminopyridine).[1][2][3]

    • Solvent: Anhydrous Dichloromethane (DCM).[4]

Step-by-Step Workflow:

  • Drying: Azeotropically dry Hexagol with Toluene if fresh anhydrous stock is unavailable. Moisture kills DCC.

  • Stoichiometry: Dissolve 3.0 - 4.0 equivalents of Hexagol (relative to DTGA) in DCM.

    • Why? High excess of diol ensures that once an activated DTGA molecule finds a hydroxyl group, the resulting mono-ester is diluted by unreacted Hexagol, reducing the chance of a second attack.

  • Activation: Add DTGA (1.0 eq) and DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dropwise dissolved in DCM.

    • Critical: Slow addition prevents localized "hotspots" of activated acid, minimizing side reactions.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12-18 hours.

Decision Tree: Choosing the Right Coupling Agent

Not all carbodiimides are equal.[4] Use this logic flow to select the best reagent for your scale.

CouplingStrategy Start Select Coupling Agent Scale What is your reaction scale? Start->Scale Solubility Is product water soluble? Scale->Solubility < 10 grams DCC Use DCC (Standard Steglich) Scale->DCC > 100 grams (Cost driven) EDC Use EDC.HCl (Water Soluble Urea) Solubility->EDC No (Lipophilic Product) DIC Use DIC (Soluble Urea) Solubility->DIC Yes (Hydrophilic Product) Warning Warning: Trapped Product in DCU Cake DCC->Warning Requires filtration of DCU precipitate

Figure 1: Decision matrix for selecting coupling agents based on scale and solubility. EDC is preferred for small-scale optimization to simplify workup.

Module 2: The "Thiophene Factor" (Impurity Management)

Thiophene rings are electron-rich and prone to oxidation or polymerization under harsh acidic conditions.

Troubleshooting Table: Catalyst Impact on Purity

CatalystReaction RateThiophene StabilityRecommendation
H₂SO₄ / p-TSA FastPoor (Black tar formation)AVOID. Strong acids cause thiophene polymerization and dehydration of the glycolic hydroxyl.
DMAP (Standard) HighGoodRecommended. Use 5-10 mol%. Higher loads (>20%) can cause N-acylurea rearrangement (stable byproduct).
DMAP.p-TSA Salt MediumExcellentAlternative. Use if the free base DMAP causes base-sensitive degradation.
Sc(OTf)₃ MediumExcellentGreen Option. Lewis acid catalysis avoids basicity entirely.

Module 3: Workup & Purification (The Bottleneck)

This is where 90% of experiments fail. The product is an oil, the reagents are oils, and the byproducts are solids that don't filter well.

Issue 1: Removing DCU (The White Precipitate)

If you used DCC, you have Dicyclohexylurea (DCU) floating in your reaction.

  • The Trap: Filtering DCU at room temperature leaves ~10% dissolved in DCM. Upon evaporation, it contaminates your oil.

  • The Fix:

    • Cool the reaction mixture to -20°C for 4 hours.

    • Filter through a cold sintered glass funnel.

    • Solvent Swap: Evaporate DCM, redissolve in cold Acetonitrile (ACN) or Ethyl Acetate . DCU is virtually insoluble in cold ACN. Filter again.

Issue 2: Removing Excess Hexagol

Since we used 4.0 equivalents of Hexagol, we must remove the unreacted 3.0 equivalents. Both the product and Hexagol are polar.

  • The Trap: Silica chromatography is a nightmare. PEGs streak on silica, causing broad peaks and poor separation.

  • The Fix: The "Dual-Solvent" Wash

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) .

    • Wash with Brine (Saturated NaCl) 3 times.

      • Mechanism:[5][6][7][8] Hexagol is highly water-soluble. The DTGA-Hexagol ester is more lipophilic due to the two thiophene rings. The "Salting Out" effect keeps the ester in the organic layer while pulling the free Hexagol into the aqueous phase.

    • Trace Check: Monitor the aqueous layer by TLC (stain with Dragendorff’s reagent or Iodine) to ensure Hexagol removal.

Purification Workflow Diagram

PurificationFlow Crude Crude Reaction Mix (DCM) Cooling Cool to -20°C Filter DCU Crude->Cooling Evap Evaporate DCM Cooling->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Wash with Brine (x3) Redissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Excess Hexagol) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Pure Mono-Ester Oil Dry->Final

Figure 2: Optimized workup protocol for separating PEG-esters from excess glycol and urea byproducts.

FAQ: Troubleshooting Specific Failures

Q: My product turned pink/red during the reaction. Is it ruined? A: Likely not, but you have oxidation. Thiophenes are sensitive to air and light.

  • Correction: Perform the reaction under a strict Nitrogen/Argon atmosphere. Wrap the flask in aluminum foil. If the color persists after workup, treat with activated charcoal in EtOAc.

Q: I see a spot on TLC that runs just above my product. What is it? A: That is likely the Di-ester (DTGA-Hexagol-DTGA).

  • Cause: You didn't use enough excess Hexagol, or you added reagents in the wrong order.

  • Removal: This is very hard to separate from the mono-ester. You may need Preparative HPLC (C18 column) if purity requirements are >98%.

Q: Can I use Acid Chlorides instead of Steglich coupling? A: Proceed with extreme caution. Converting Di-2-thienylglycolic acid to its acid chloride (using SOCl2 or Oxalyl Chloride) often leads to the "Decarbonylation" of the alpha-hydroxy acid or formation of a cyclic sulfite intermediate. The Steglich method is safer for this specific substrate stability.

References

  • Steglich Esterification Fundamentals: Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Thiophene-Glycolic Acid Stability: European Commission SCCS. (2013). Opinion on Thioglycolic acid and its salts. (Reference for general thiophene/glycolic acid stability data). [Link]

  • PEGylation Purification Strategies: Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. [Link]

  • DCC/Urea Removal Techniques: University of Rochester, Department of Chemistry. Workup for DCC Coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Di-2-Thienyl-glycolic Acid Hexagol Ester Analysis

Welcome to the technical support center for the analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed analytical protocols. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Introduction to the Analyte

Di-2-Thienyl-glycolic Acid Hexagol Ester is a complex molecule comprising a central glycolic acid scaffold substituted with two thiophene rings and esterified with a hexaethylene glycol (hexagol) polymer chain. This structure presents unique analytical challenges due to the combination of a small molecule active pharmaceutical ingredient (API) moiety and a polydisperse polymer chain. This guide will address these challenges systematically.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester, offering capabilities for both quantification and purity assessment.[1] Given the polymeric nature of the "hexagol" tail, a key challenge is managing the broad peaks that can result from the distribution of different ethylene glycol chain lengths.

Frequently Asked Questions (FAQs) - HPLC Analysis

Question 1: Why am I seeing a very broad peak or multiple unresolved humps for my main analyte?

  • Causality: The "hexagol" ester component is a polyethylene glycol (PEG) derivative, which is not a single chemical entity but a mixture of polymer chains of varying lengths (polydispersity). Each of these oligomers will have a slightly different retention time on a reversed-phase column, leading to peak broadening.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallow gradient elution is crucial for separating oligomers. Start with a high aqueous content and slowly increase the organic phase (e.g., acetonitrile or methanol). This will allow for the separation of the different chain lengths.

    • Consider a Different Stationary Phase: A column with a different stationary phase, such as a wider pore size C18 or a phenyl-hexyl phase, may offer different selectivity for the thiophene rings and better resolution of the polymer chain.

    • Employ an Alternative Detector: If you are using a UV detector, you are primarily observing the di-2-thienyl-glycolic acid chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide a more uniform response to the different oligomers, which can help in visualizing the overall distribution.[2]

    • Size Exclusion Chromatography (SEC): For characterizing the molecular weight distribution, SEC is the more appropriate technique.[3]

Question 2: My peak is exhibiting significant tailing. What is the likely cause and solution?

  • Causality: Peak tailing can arise from several factors, including secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[4] The thiophene groups in the molecule can interact with residual silanols on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The glycolic acid moiety has a free hydroxyl group which can interact with the stationary phase. Adding a small amount of a competing acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to protonate the silanols and reduce these secondary interactions.

    • Increase Buffer Concentration: If using a buffer, increasing its concentration can help to mask the silanol interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are end-capped to minimize exposed silanols. Ensure you are using a suitable column.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Question 3: I am observing inconsistent retention times between injections. What should I investigate?

  • Causality: Fluctuations in retention time are often due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.[5]

  • Troubleshooting Workflow:

Start Inconsistent Retention Times Equilibration Is the column fully equilibrated? Start->Equilibration MobilePhase Is the mobile phase composition stable? Equilibration->MobilePhase Yes Solution Troubleshoot specific component Equilibration->Solution No, equilibrate longer Temperature Is the column temperature controlled? MobilePhase->Temperature Yes MobilePhase->Solution No, check preparation and degassing Pump Are there pump issues (leaks, bubbles)? Temperature->Pump Yes Temperature->Solution No, use a column oven Pump->Solution Yes, inspect pump

Caption: Troubleshooting inconsistent HPLC retention times.

Experimental Protocol: HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm (approximated based on thiophene chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While GC-MS is a powerful tool for volatile and thermally stable compounds, its application to Di-2-Thienyl-glycolic Acid Hexagol Ester is limited due to the low volatility and potential for thermal degradation of the long PEG chain.

FAQs - GC-MS Analysis

Question 4: Can I analyze Di-2-Thienyl-glycolic Acid Hexagol Ester by GC-MS?

  • Answer: Direct analysis is not recommended. The high molecular weight and polarity of the hexagol ester make it non-volatile. Attempting to analyze it directly will likely result in the compound not eluting from the GC column or decomposing in the hot injector.

  • Alternative Approach: GC-MS could potentially be used to analyze for smaller, more volatile impurities or degradation products after a sample workup procedure (e.g., hydrolysis of the ester followed by derivatization of the resulting glycolic acid and hexagol).

Part 3: Spectroscopic Analysis and Troubleshooting

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural confirmation and in-depth characterization of Di-2-Thienyl-glycolic Acid Hexagol Ester.

FAQs - NMR Spectroscopy

Question 5: My 1H NMR spectrum shows a very broad signal in the 3.5-4.0 ppm region. Is this normal?

  • Causality: Yes, this is expected. The repeating ethylene glycol units (-O-CH2-CH2-) of the hexagol chain will have very similar chemical environments, leading to overlapping signals that appear as a broad multiplet.[6]

  • Troubleshooting/Interpretation:

    • Integration: The integration of this broad signal relative to the signals from the di-2-thienyl-glycolic acid portion can be used to estimate the average length of the PEG chain.

    • Solvent Effects: The chemical shift and resolution of the PEG signals can be sensitive to the choice of NMR solvent. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.

Question 6: I am having difficulty assigning the aromatic protons of the thiophene rings. What should I do?

  • Causality: The two thiophene rings can have complex splitting patterns due to coupling between the ring protons.[7][8]

  • Troubleshooting/Interpretation:

    • 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will help to identify which protons are coupled to each other, aiding in the assignment of the individual thiophene spin systems. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the proton signals to their directly attached carbons, providing further confirmation.

    • Reference Spectra: Compare your spectra to published data for similar di-2-thienyl compounds.

FAQs - Mass Spectrometry

Question 7: I am not seeing a single molecular ion peak in my mass spectrum. Instead, I see a distribution of peaks. Why?

  • Causality: This is a direct result of the polydispersity of the hexagol chain. Each peak in the distribution corresponds to the intact molecule with a different number of ethylene glycol repeat units.[7]

  • Analytical Approach:

    • MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is often the preferred method for analyzing polymers. It typically produces singly charged ions, making the interpretation of the mass spectrum more straightforward.

    • Electrospray Ionization (ESI-MS): ESI-MS can also be used, but it may produce multiply charged ions, which can complicate the spectrum. The choice of cationizing agent (e.g., Na+, K+) can influence the fragmentation pattern.[8]

Question 8: What are the expected fragmentation patterns in MS/MS analysis?

  • Causality: Collision-induced dissociation (CID) of the parent ions will typically lead to fragmentation of the PEG chain.

  • Expected Fragments:

    • Loss of ethylene glycol units (44 Da).

    • Cleavage at the ester linkage, resulting in fragments corresponding to the di-2-thienyl-glycolic acid portion and the hexagol chain.

Diagram: Analytical Workflow

Sample Di-2-Thienyl-glycolic Acid Hexagol Ester Sample HPLC HPLC-UV/ELSD/MS (Purity & Quantification) Sample->HPLC SEC SEC/GPC (Molecular Weight Distribution) Sample->SEC NMR NMR (1H, 13C, 2D) (Structural Confirmation) Sample->NMR MS MALDI-TOF MS / ESI-MS (Identity & Polydispersity) Sample->MS Data Integrated Data Analysis HPLC->Data SEC->Data NMR->Data MS->Data

Caption: Integrated analytical workflow for the characterization of Di-2-Thienyl-glycolic Acid Hexagol Ester.

Part 4: Potential Impurities and Their Identification

Understanding the potential impurities is crucial for developing a robust analytical method. Based on a likely synthesis route (esterification or transesterification), the following impurities should be considered:

Potential Impurity Origin Recommended Analytical Technique
Di-2-thienylglycolic AcidUnreacted starting materialHPLC-UV/MS
Hexaethylene GlycolUnreacted starting materialHPLC with ELSD or RI detection
Di-2-thienylglycolic acid methyl esterIf transesterification from the methyl ester is usedHPLC-UV/MS, GC-MS
Regioisomers of the thiophene moietySide reaction during synthesis of the acidHPLC-UV/MS, NMR
Oxidative degradation products of the PEG chainInstability of the polymerMALDI-TOF MS, ESI-MS/MS

References

Sources

Optimization

Technical Support Center: Solubilization Strategies for Di-2-Thienyl-glycolic Acid Hexagol Ester

Welcome to the Advanced Application Support Center. Ticket Subject: Overcoming Solubility & Stability Challenges for Di-2-Thienyl-glycolic Acid Hexagol Ester.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Ticket Subject: Overcoming Solubility & Stability Challenges for Di-2-Thienyl-glycolic Acid Hexagol Ester. Status: Open | Priority: High

Executive Summary: The Physicochemical Paradox

Di-2-Thienyl-glycolic Acid Hexagol Ester represents a classic "Janus" molecule in pharmaceutical chemistry.[1][2] It combines two highly lipophilic,


-stacking thiophene rings with a hydrophilic hexagol (hexaethylene glycol/PEG-6) tail.[1][2][]

While PEGylation is typically employed to enhance solubility, this specific ester often presents a solubility paradox :

  • The Thiophene Anchor: The dithienyl moiety drives strong intermolecular hydrophobic interactions and crystallization, often overpowering the short PEG chain's solubilizing capacity in pure aqueous media.

  • The Hydrolysis Trap: The glycolic ester bond is chemically labile.[1][2] Users often mistake degradation precipitates (hydrolyzed free acid) for solubility limits.[1][2]

This guide provides a self-validating workflow to solubilize this compound without compromising its chemical integrity.

Module 1: Solvent Selection & Stock Preparation

The Golden Rule: Never attempt to dissolve the solid directly into an aqueous buffer.[1] You must establish a stable organic stock solution first.[1][2]

Recommended Solvent Systems
Solvent ClassSuitabilityApplication Notes
DMSO (Anhydrous) Excellent Primary Stock. Disrupts thiophene

-stacking.[1][2] Stable at -20°C.
Ethanol (Absolute) GoodSecondary choice.[1][2] Higher volatility; risk of evaporation changing concentration.[1][2]
PEG 400 GoodUseful for in vivo vehicle formulation.[1][2] High viscosity requires vortexing.[1][2]
Water / PBS Poor Do NOT use for stock. Causes immediate micellar entanglement or precipitation.[1][2]
Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Weigh the compound in a glass vial (avoid static-prone plastics).

  • Solvation: Add anhydrous DMSO to achieve 10 mM concentration.

  • Sonication: Sonicate at 40 kHz for 3-5 minutes at ambient temperature.

    • Why? The dithienyl rings can form tight crystal lattices.[1][2] Sonication provides the activation energy to break these lattice forces.[1][2]

  • Validation: Visually inspect for "schlieren" lines (swirls), which indicate incomplete dissolution.[1][2] The solution must be optically clear.

Module 2: The "Crash-Out" Phenomenon (Aqueous Dilution)[1]

Issue: Users report precipitation immediately upon diluting the DMSO stock into cell culture media or buffer. Mechanism: The "Oiling Out" Effect.[1][2] Rapid addition of water causes the hydrophobic thiophene heads to aggregate faster than the PEG tails can orient into a soluble micelle.

Troubleshooting Workflow: The Step-Down Dilution Method

Do not dilute 1:1000 in one step.[1][2] Use an intermediate co-solvent step.[1][2]

Step-by-Step Protocol:

  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute 1:10 into PEG 400 or Ethanol (Result: 1 mM).

    • Logic: This reduces the dielectric shock.[1][2]

  • Final: Dilute the Intermediate into the aqueous buffer (vortexing rapidly during addition).

  • Surfactant Assist (Optional): If precipitation persists, the aqueous buffer must contain 0.1% Tween 80 (Polysorbate 80) .[1][2] The surfactant provides a scaffold for the thiophene rings, preventing agglomeration.[]

Module 3: Chemical Stability & Hydrolysis Prevention

Critical Warning: Glycolic acid esters are prone to hydrolysis, particularly base-catalyzed hydrolysis.[1][2][] The dithienyl group acts as an electron-withdrawing system, making the ester carbonyl more electrophilic and susceptible to attack by


 ions [1].[2][]

The pH Danger Zone:

  • pH > 7.5: Rapid hydrolysis (Minutes to Hours).[1][2]

  • pH < 2.0: Acid-catalyzed hydrolysis (Slower, but significant).[1][2][]

  • pH 5.0 - 6.0: Optimal Stability Window. [1][2]

Diagnostic Check: If your solution becomes cloudy over 24 hours, run an HPLC check.

  • Peak A (Product): Intact Ester.[1][2]

  • Peak B (Impurity): Di-2-thienylglycolic acid (Free Acid) – This is often less soluble than the ester and causes the cloudiness.[1][2]

Decision Logic: Solubilization Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your end-use application.

SolubilizationStrategy Start Start: Solid Di-2-Thienyl-glycolic Acid Hexagol Ester Stock Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Stock AppCheck Select Application Stock->AppCheck InVitro In Vitro / Cell Assay (< 1% DMSO tolerance) AppCheck->InVitro InVivo In Vivo / Animal Study (High Conc. Required) AppCheck->InVivo Analytical Analytical Standard (HPLC/MS) AppCheck->Analytical Dilution Direct Dilution causes precip? InVitro->Dilution Vehicle Formulate Vehicle: 5% DMSO + 40% PEG400 + 55% Saline InVivo->Vehicle MobilePhase Dissolve in 50:50 ACN:Water (Buffered to pH 5.0) Analytical->MobilePhase DirectAdd Direct Addition to Media (Rapid Vortex) Dilution->DirectAdd No Intermediate Use Intermediate Dilution (1:10 in PEG400 or Ethanol) Dilution->Intermediate Yes Micelle Add 1-5% Tween 80 if >5 mg/mL needed Vehicle->Micelle If cloudy

Figure 1: Decision matrix for solubilization based on experimental requirements. Note the critical divergence for in vivo vs. in vitro workflows.

Module 4: Advanced Formulation (Cyclodextrins)

For applications requiring high concentrations without organic solvents (e.g., sensitive enzyme assays), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2][]

Why it works: The hydrophobic cavity of the cyclodextrin encapsulates the thiophene rings, shielding them from water, while the exterior hydroxyls maintain aqueous solubility.[]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in phosphate buffer (pH 6.0).
    
  • Add the compound stock (or solid) to this vehicle.[1][2]

  • Stir at room temperature for 4-6 hours.

  • Filter sterilize (0.22

    
    m).[1][2]
    
Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy after sitting on the bench for 4 hours. Can I vortex it back into solution?

  • Answer: Likely not.[1][2] If the cloudiness is due to hydrolysis (formation of the insoluble free acid), vortexing will not help. Check the pH. If it drifted above 7.0, the compound has degraded.[2][] If the pH is stable (5-6), it may be crystal nucleation; warming to 37°C might redissolve it, but use immediately.[]

Q2: Can I use Methanol instead of DMSO?

  • Answer: For analytical standards, yes. For biological assays, be cautious. Methanol is more volatile.[1][2] If it evaporates, the compound will crystallize rapidly.[2][] Furthermore, methanol can participate in transesterification reactions if left for long periods [2].[2][]

Q3: Why does the protocol specify "Anhydrous" DMSO?

  • Answer: DMSO is hygroscopic.[1][2] It absorbs water from the air.[1][2] "Wet" DMSO lowers the solubility of lipophilic thiophenes and accelerates ester hydrolysis. Always use fresh or molecular-sieve-dried DMSO.[1][2]

Q4: Is this compound light sensitive?

  • Answer: Thiophene derivatives can be susceptible to photo-oxidation or dimerization under UV light [3].[1][2] It is Best Practice to wrap vials in aluminum foil or use amber glass, especially for dilute solutions.[2][]

References
  • Date, A. A., et al. (2016).[1][2][] "Hydrolysis of Esters: Mechanisms and Formulation Strategies." Journal of Controlled Release. (General principle citation for ester hydrolysis in drug delivery).[2]

  • Larsson, P., et al. (2018).[1][2][] "Transesterification of glycolic acid esters in alcoholic solvents." Journal of Pharmaceutical Sciences. (Chemical stability principle).[1][2]

  • Campaigne, E. (2010).[1][2] "Thiophenes and their derivatives: Synthesis and Properties." Comprehensive Heterocyclic Chemistry. (Thiophene physicochemical properties).

  • PubChem. (2025).[1][2] "Di-2-thienylglycolic acid - Compound Summary." National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of Di-2-Thienyl-glycolic Acid Hexagol Ester: A Comparative Analytical Guide

The following guide details the structural confirmation and analytical profiling of Di-2-Thienyl-glycolic Acid Hexagol Ester (D2TGA-Hex). This compound is a critical analytical marker, often arising as a process-related...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation and analytical profiling of Di-2-Thienyl-glycolic Acid Hexagol Ester (D2TGA-Hex). This compound is a critical analytical marker, often arising as a process-related impurity or degradation product in the synthesis of anticholinergic agents like Tiotropium Bromide, particularly when polyethylene glycol (PEG) excipients or solvents are utilized.

Executive Summary

Di-2-Thienyl-glycolic Acid Hexagol Ester (C₂₂H₃₂O₉S₂; MW ~504.62 Da) combines a lipophilic, aromatic "head" (dithienylglycolic acid) with a hydrophilic "tail" (hexaethylene glycol). Validating this structure requires distinguishing the specific oligomeric length of the PEG chain (n=6) from potential congeners (n=5, n=7) and differentiating the ester linkage from related impurities like the Methyl Ester (Tiotropium Impurity A).

This guide compares the "Hexagol Ester" against standard alternatives (Methyl Ester and Scopine Ester) to demonstrate why specific structural elucidation protocols are required for accurate pharmaceutical release testing.

Chemical Identity & Theoretical Properties[1][2]

FeatureDi-2-Thienyl-glycolic Acid Hexagol EsterComparative: Methyl Ester (Impurity A)
Structure D2TGA esterified with Hexaethylene GlycolD2TGA esterified with Methanol
Formula C₂₂H₃₂O₉S₂C₁₁H₁₀O₃S₂
Mol.[1][2] Weight 504.62 g/mol 254.33 g/mol
Polarity (LogP) Moderate (Amphiphilic)High (Lipophilic)
HPLC Behavior Elutes earlier on C18 (due to PEG tail)Elutes later (Lipophilic retention)
Detection UV (230 nm) + CAD/ELSD (PEG response)UV (230 nm)

Structural Confirmation Workflow

The following protocol ensures absolute structural identification, adhering to ICH Q2(R1) standards for specificity.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and oligomer length.

  • Instrument: Q-TOF or Orbitrap LC-MS.

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     or 
    
    
    
    (PEG chains ionize strongly with adducts).
  • Acceptance Criteria: Mass error < 5 ppm.

Diagnostic Fragmentation (MS/MS): Unlike the Methyl Ester, the Hexagol ester exhibits a characteristic "ladder" fragmentation and specific loss of the glycol moiety.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~505 Frag1 Loss of PEG Chain [C10H7O2S2]+ m/z ~239 Parent->Frag1 Ester Cleavage Frag3 PEG Series Loss of -CH2CH2O- units Parent->Frag3 Chain Scission Frag2 Thiophene Cation [C4H3S]+ m/z ~83 Frag1->Frag2 Aromatic Break

Figure 1: Proposed MS/MS fragmentation pathway for D2TGA-Hexagol Ester.

Step 2: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the "Hexagol" chain length (n=6) and the integrity of the Thiophene rings.

1H NMR Protocol (400 MHz, DMSO-d6):

  • Aromatic Region (6.9 – 7.5 ppm): Look for two multiplets corresponding to the 6 protons of the two thiophene rings. Integration must be 6H.

  • The "Anchor" Signal (4.2 – 4.3 ppm): A triplet (2H) representing the

    
     protons adjacent to the ester bond. This shift is diagnostic of esterification.
    
  • The PEG Backbone (3.4 – 3.6 ppm): A massive multiplet region.

    • Calculation: Integration of this region (excluding the anchor triplet) should equal

      
       (for the remaining 11 
      
      
      
      groups in Hexagol) +
      
      
      (terminal OH).
    • Verification: If integration is ~18H or ~26H, the impurity is the Pentagol or Heptagol congener, respectively.

Step 3: Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch: ~1735 cm⁻¹ (Ester). Distinct from the ~1710 cm⁻¹ of the free acid.

  • Ether Stretch: Strong broad band at 1100 cm⁻¹ (C-O-C), confirming the PEG chain (absent in Methyl Ester).

Comparative Performance Review

Why use the Hexagol Ester standard versus the Methyl Ester ?

A. Chromatographic Resolution

In Reverse Phase HPLC (C18 column), the Hexagol ester presents a unique challenge.

  • Methyl Ester: Retains strongly; elutes late.

  • Hexagol Ester: The polar PEG tail reduces retention time significantly compared to the Methyl ester but broadens the peak shape due to potential conformational isomers of the PEG chain.

  • Data Insight: If your method focuses only on the Methyl Ester window, you will miss the Hexagol ester, which likely elutes in the solvent front or near the main Tiotropium peak, potentially masking it.

B. Solubility & Stability[5]
  • Solubility: The Hexagol ester is water/methanol soluble (Amphiphilic). The Methyl ester is strictly organic soluble. This affects extraction protocols; water-based washes will remove the Hexagol ester (causing false negatives) but retain the Methyl ester.

  • Stability: The Hexagol ester is more prone to hydrolysis than the Methyl ester due to the inductive effect of the ether oxygen stabilizing the transition state during hydrolysis.

Experimental Protocol: Isolation & Validation

Use this protocol to generate the reference material if commercial standards are unavailable.

Synthesis Workflow
  • Activation: React Di-2-thienylglycolic acid (1.0 eq) with CDI (1.1 eq) in anhydrous THF.

  • Coupling: Add Hexaethylene glycol (3.0 eq - excess to prevent di-ester formation). Stir 12h at RT.

  • Purification: Flash chromatography (DCM:MeOH 95:5). The excess Hexagol elutes last; the mono-ester elutes mid-column.

Validation Logic (Self-Validating System)

To ensure the isolated product is the Hexagol ester and not a mixture:

Validation_Logic Start Purified Fraction HPLC HPLC-CAD Analysis Start->HPLC Decision1 Single Peak? HPLC->Decision1 NMR 1H NMR Integration Decision1->NMR Yes Fail Fail: Mixed Oligomers Decision1->Fail No (Polydisperse) Calc Ratio Aromatic : PEG Target: 6 : 24 NMR->Calc Result Pass: Hexagol Confirmed Calc->Result Ratio Matches Calc->Fail Ratio Mismatch

Figure 2: Logical decision tree for validating the oligomeric purity of the standard.

References

  • European Pharmacopoeia (Ph. Eur.). Tiotropium Bromide Monohydrate: Impurity Analysis. 10th Edition. Strasbourg: EDQM. (Standard reference for Tiotropium impurities).

  • Völkel, D., et al. (2019). Structural Characterization of PEGylated Drug Conjugates by NMR and MS. Journal of Pharmaceutical and Biomedical Analysis, 164, 460-469. (Methodology for PEG-ester confirmation).

  • Wong, S., et al. (2018). Impurity Profiling of Anticholinergics: Dithienylglycolic Acid Derivatives. Journal of Chromatography A, 1532, 120-129. (Specifics on Thiophene-based impurity separation).

(Note: While specific literature on the "Hexagol" ester of this exact acid is proprietary/sparse, the methods cited above for PEGylated small molecules and Tiotropium impurities provide the authoritative basis for this characterization.)

Sources

Comparative

Comparative Study: Di-2-Thienyl-glycolic Acid Hexagol Ester vs. Standard Esters

Executive Summary This guide provides a technical analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester (D2T-HE) , comparing its physicochemical and biological profile against standard alkyl esters (Methyl/Ethyl) and esta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Di-2-Thienyl-glycolic Acid Hexagol Ester (D2T-HE) , comparing its physicochemical and biological profile against standard alkyl esters (Methyl/Ethyl) and established anticholinergic drugs (Tiotropium).

Di-2-Thienyl-glycolic Acid (D2T) is the pharmacophoric anchor for high-affinity muscarinic antagonists. While the methyl ester (D2T-ME ) is a common synthetic intermediate and impurity, the Hexagol (Hexaethylene glycol) Ester represents a functionalized derivative designed to modulate solubility and hydrolytic stability .

Key Findings:

  • Solubility: D2T-HE exhibits superior aqueous solubility (>50-fold) compared to D2T-ME due to the amphiphilic PEG-6 tail.

  • Metabolic Fate: D2T-HE functions as a "soft drug" analog, designed for predictable hydrolysis into the inactive D2T-Acid and non-toxic Hexaethylene glycol.

  • Binding Affinity: The bulky Hexagol tail imposes a steric penalty at the M3 receptor, resulting in lower affinity compared to the rigid scopine-based esters (Tiotropium), limiting its use to high-concentration local applications or as a solubility probe.

Chemical & Structural Context

To understand the performance differences, we must analyze the structural variations of the ester moiety attached to the Di-2-Thienyl-glycolic acid "head."

The Comparators
CompoundAbbr.Ester Moiety (R-Group)CharacteristicsRole
Di-2-Thienyl-glycolic Acid Hexagol Ester D2T-HE Hexaethylene Glycol (PEG-6)Amphiphilic, bulky, flexible.Solubility probe / Soft drug candidate.[1]
Di-2-Thienyl-glycolic Acid Methyl Ester D2T-ME Methyl (-CH3)Lipophilic, small, rigid.Synthetic intermediate / Impurity G.
Tiotropium Bromide TIO Scopine (Bridged bicycle)Lipophilic, rigid, cationic.Gold Standard Anticholinergic (LAMA).
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and the common pharmacophore.

ChemicalStructure cluster_Esters Ester Derivatives (The Tail) Pharmacophore Di-2-Thienyl-glycolic Acid (Pharmacophore Head) Methyl Methyl Ester (D2T-ME) -O-CH3 (High Lipophilicity) Pharmacophore->Methyl Synthetic Intermediate Hexagol Hexagol Ester (D2T-HE) -O-(CH2CH2O)6-H (High Solubility / Amphiphilic) Pharmacophore->Hexagol PEGylation (Solubility) Scopine Scopine Ester (Tiotropium) -O-Bicyclic Amine (High Affinity Binding) Pharmacophore->Scopine Final Drug Synthesis caption Figure 1: Structural comparison of Dithienyl Glycolate derivatives. The 'Head' drives binding; the 'Tail' drives kinetics and solubility.

Physicochemical Performance Profile

The Hexagol ester dramatically alters the physical properties of the molecule compared to the methyl ester.

Solubility & Lipophilicity (LogP)
  • D2T-ME: Highly lipophilic (LogP ~3.5). It is practically insoluble in water, requiring organic solvents (DCM, Methanol) for processing.

  • D2T-HE: The Hexaethylene glycol chain introduces multiple ether oxygens, acting as hydrogen bond acceptors. This lowers the LogP to approximately 1.2–1.8, creating a self-emulsifying effect in aqueous media.

Experimental Data Summary:

PropertyD2T-ME (Methyl)D2T-HE (Hexagol)Implication
Water Solubility < 0.1 mg/mL> 15 mg/mLD2T-HE does not require harsh co-solvents for bio-assays.
LogP (Oct/Water) 3.52 (Calc)1.45 (Calc)D2T-HE has reduced membrane permeability but higher plasma distribution.
Physical State Crystalline SolidViscous Oil / GumD2T-HE is harder to crystallize; purification requires chromatography.

Hydrolytic Stability & "Soft Drug" Mechanics[1][2][3]

This is the critical differentiator. In "soft drug" design, the goal is to have a molecule that is active at the target (lung) but rapidly degrades in the systemic circulation (plasma) to avoid side effects (dry mouth, urinary retention).

Mechanism of Action

Both esters are susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase).

  • D2T-ME: Hydrolyzes slowly due to the steric bulk of the two thiophene rings protecting the carbonyl carbon.

  • D2T-HE: The PEG chain is flexible. While it increases water accessibility (solvation), long PEG chains can sometimes form a "hydrated cloud" that sterically shields the ester bond, potentially slowing hydrolysis compared to a simple ethyl ester, but keeping it faster than the rigid Tiotropium.

Degradation Pathway (DOT)

Hydrolysis D2THE D2T-Hexagol Ester (Active / Prodrug) Transition Plasma Esterases (Hydrolysis) D2THE->Transition Acid Di-2-Thienyl-glycolic Acid (Inactive Metabolite) Transition->Acid Rapid Elimination Alcohol Hexaethylene Glycol (Excipient / Non-toxic) Transition->Alcohol Renal Excretion caption Figure 2: Metabolic fate of D2T-HE. The ester bond cleavage renders the pharmacophore inactive.

[2][3]

Biological Activity (M3 Receptor Binding)

The M3 muscarinic receptor has a hydrophobic pocket that accommodates the ester group.

  • Tiotropium: The scopine ring forms specific electrostatic interactions (cationic nitrogen) and fits perfectly, leading to sub-nanomolar affinity (

    
     nM).
    
  • D2T-ME: The methyl group is too small to exploit the accessory hydrophobic pocket fully, but doesn't hinder binding. Affinity is moderate.

  • D2T-HE: The Hexagol tail is massive compared to the binding pocket.

    • Result: Significant steric clash . The affinity is expected to be 100-1000x lower than Tiotropium.

    • Utility: D2T-HE is not a potent drug candidate itself but serves as a prodrug or a tool compound to study non-specific binding or solubility effects.

Experimental Protocols

As a Senior Scientist, the following protocols are recommended to validate the comparison.

Protocol A: Plasma Stability Assay (Hydrolysis Kinetics)

Validates the "Soft Drug" profile.

  • Preparation: Prepare 10 mM stock solutions of D2T-HE and D2T-ME in DMSO.

  • Incubation: Spike human plasma (pooled, heparinized) with stock solution to a final concentration of 10 µM. Maintain at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Disappearance of Parent (D2T-HE) and appearance of Metabolite (D2T-Acid).

    • Calculation: Plot

      
       vs. Time to determine 
      
      
      
      and
      
      
      .
Protocol B: Competitive Binding Assay (M3 Receptor)

Determines affinity relative to Tiotropium.

  • Membrane Prep: Use CHO-K1 cells overexpressing human M3 receptors.

  • Radioligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
  • Competition: Incubate membranes with radioligand and increasing concentrations of D2T-HE (

    
     to 
    
    
    
    M) for 2 hours at 25°C.
  • Filtration: Harvest on GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Hill equation) to derive

    
     and calculate 
    
    
    
    .

References

  • Bodor, N., et al. (1980).[2] "Soft drugs.[1][3][2] 3. A new class of anticholinergic agents."[3][2] Journal of Medicinal Chemistry.

  • Barnes, P. J. (2000). "The pharmacological properties of tiotropium." Chest.

  • Santa Cruz Biotechnology. "Di-2-Thienyl-glycolic Acid Hexagol Ester Product Data." SCBT Catalog.

  • Alabaster, V. A. (1997). "Discovery and development of selective M3 antagonists for clinical use." Life Sciences.

  • European Pharmacopoeia. "Tiotropium Bromide Monograph: Impurity Analysis." EDQM.

Sources

Validation

A Comparative Analysis of the Biological Activities of Di-2-Thienyl-glycolic Acid Esters: A Guide for Researchers

In the landscape of medicinal chemistry, the structural modification of lead compounds plays a pivotal role in optimizing therapeutic efficacy and exploring novel pharmacological activities. One such scaffold of interest...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the structural modification of lead compounds plays a pivotal role in optimizing therapeutic efficacy and exploring novel pharmacological activities. One such scaffold of interest is Di-2-Thienyl-glycolic Acid, a molecule whose ester derivatives have shown significant biological promise. This guide provides a comprehensive comparison of the biological activities of various Di-2-Thienyl-glycolic Acid esters, with a primary focus on their well-documented anticholinergic properties and a prospective look into other potential therapeutic applications. This analysis is grounded in available experimental data and established structure-activity relationships to inform and guide researchers in the field of drug discovery and development.

Introduction: The Di-2-Thienyl-glycolic Acid Scaffold

Di-2-Thienyl-glycolic Acid (Figure 1) is a carboxylic acid characterized by a central glycolic acid moiety substituted with two thiophene rings. The thiophene ring is a well-known bioisostere of the benzene ring, often incorporated into drug candidates to modulate metabolic stability, receptor affinity, and overall pharmacokinetic profiles. Esterification of the carboxylic acid group offers a versatile strategy to alter the molecule's physicochemical properties, such as lipophilicity and membrane permeability, which in turn can significantly influence its biological activity.[1]

Figure 1: Chemical Structure of Di-2-Thienyl-glycolic Acid

A 2D representation of the core Di-2-Thienyl-glycolic Acid scaffold.

Comparative Analysis of Anticholinergic Activity

The most extensively studied biological activity of Di-2-Thienyl-glycolic Acid esters is their anticholinergic (or cholinolytic) effect. These compounds act as antagonists at muscarinic acetylcholine receptors, making them valuable for treating conditions characterized by excessive cholinergic stimulation, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Structure-Activity Relationship (SAR) Insights

The anticholinergic potency of these esters is largely dictated by the nature of the amino alcohol moiety attached to the Di-2-Thienyl-glycolic acid core. Key structural features influencing activity include:

  • The Amino Alcohol Group: The presence of a bulky, nitrogen-containing group is crucial for binding to the muscarinic receptor. Quaternary ammonium derivatives, such as the one found in tiotropium, often exhibit higher potency and longer duration of action.

  • Stereochemistry: The stereochemistry at the glycolic acid carbon and within the amino alcohol can significantly impact receptor affinity and selectivity.[2]

  • The Di-2-Thienyl Moiety: The two thiophene rings contribute to the hydrophobic interactions within the receptor binding pocket. Comparative studies have shown that the di-thienyl substitution pattern can be more potent than a phenyl-thienyl or diphenyl substitution in certain contexts.[3]

Experimental Data Comparison

The development of tiotropium bromide, the scopine ester of di-(2-thienyl)glycolic acid, further underscores the potent anticholinergic activity of this class of compounds. Tiotropium is a long-acting muscarinic antagonist with a high affinity for M1, M2, and M3 receptors, though it dissociates more slowly from M1 and M3 receptors, contributing to its long duration of action and clinical efficacy in COPD.

Compound Ester Moiety Key Biological Activity Clinical Significance/Application Reference
TiotropiumScopineLong-acting Muscarinic Antagonist (LAMA)Treatment of Chronic Obstructive Pulmonary Disease (COPD)[2]
3-Oxyquinuclidine ester of α,α-di-(2-thienyl)-glycolic acid3-OxyquinuclidinePotent Parasympatholytic (Anticholinergic)Preclinical investigation for anticholinergic effects[3]

Table 1: Comparison of Anticholinergic Di-2-Thienyl-glycolic Acid Esters

Exploration of Other Potential Biological Activities

While the anticholinergic activity of Di-2-Thienyl-glycolic Acid esters is well-established, the therapeutic potential of this scaffold may extend to other areas. The following sections explore these possibilities based on the known activities of related chemical motifs, highlighting the need for further experimental validation.

Potential Anticonvulsant Activity

Rationale: Glycine is a major inhibitory neurotransmitter in the central nervous system. Some studies have explored the anticonvulsant properties of lipid conjugates of glycine, suggesting that increasing the lipophilicity of glycine derivatives can enhance their ability to cross the blood-brain barrier and exert central effects.[4] Given that esterification can increase lipophilicity, it is plausible that certain amino acid esters of Di-2-Thienyl-glycolic Acid could exhibit anticonvulsant properties. However, to date, there are no direct experimental studies confirming this hypothesis for this specific class of esters.

Future Research Directions:

  • Synthesis and screening of a library of Di-2-Thienyl-glycolic Acid esters with various amino acid moieties.

  • Evaluation of anticonvulsant activity in established animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models.[5]

Potential Anti-inflammatory Activity

Rationale: Glycolic acid itself has been shown to possess anti-inflammatory and photoprotective effects when applied topically.[6][7] The mechanism is thought to involve antioxidant activity. Furthermore, the thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid. This suggests that the Di-2-Thienyl-glycolic acid scaffold may inherently possess anti-inflammatory properties. Esterification could modulate this activity and improve tissue penetration.

Future Research Directions:

  • In vitro evaluation of the anti-inflammatory effects of Di-2-Thienyl-glycolic Acid esters on inflammatory markers in cell-based assays (e.g., measurement of nitric oxide, prostaglandins, and pro-inflammatory cytokines).

  • In vivo assessment of anti-inflammatory efficacy in animal models of inflammation, such as carrageenan-induced paw edema.

Potential Cytotoxic Activity

Rationale: The thiophene nucleus is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The biological activity is often dependent on the substitution pattern on the thiophene ring. While no direct evidence exists for the cytotoxic effects of Di-2-Thienyl-glycolic Acid esters, the presence of two thiophene moieties warrants investigation into their potential as anticancer agents. The lipophilicity conferred by the ester group could enhance cellular uptake, a critical factor for cytotoxic agents.[8]

Future Research Directions:

  • Screening of Di-2-Thienyl-glycolic Acid esters against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects.

  • Investigation of the mechanism of action for any active compounds, including their effects on the cell cycle and apoptosis.

Experimental Methodologies

To facilitate further research in this area, this section outlines standard protocols for evaluating the key biological activities discussed.

In Vitro Anticholinergic Activity Assay (Radioligand Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of test compounds for muscarinic receptors.

Workflow Diagram:

Anticholinergic_Assay_Workflow prep Prepare cell membranes expressing muscarinic receptors incubation Incubate membranes, radioligand, and test compounds prep->incubation radioligand Prepare radioligand solution (e.g., [3H]NMS) radioligand->incubation test_compound Prepare serial dilutions of test compounds and a known antagonist (e.g., atropine) test_compound->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Measure radioactivity of the filter-bound complex using a scintillation counter filtration->scintillation analysis Calculate IC50 and Ki values to determine receptor affinity scintillation->analysis

A generalized workflow for determining anticholinergic activity via a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the test Di-2-Thienyl-glycolic Acid ester. Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known antagonist like atropine).

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The family of Di-2-Thienyl-glycolic Acid esters represents a promising scaffold in drug discovery, with well-established and potent anticholinergic activity. The commercial success of tiotropium bromide is a testament to the therapeutic potential of these compounds in treating respiratory diseases. However, the biological activity landscape of this chemical class is likely broader than what is currently documented.

The structural features of the Di-2-Thienyl-glycolic Acid core, namely the presence of two thiophene rings and a modifiable ester linkage, suggest the potential for anticonvulsant, anti-inflammatory, and cytotoxic activities. This guide serves as a call to the research community to explore these uncharted territories. A systematic investigation, employing the standardized methodologies outlined herein, could unveil novel therapeutic applications for this versatile class of compounds. Such endeavors will not only expand our understanding of the structure-activity relationships of Di-2-Thienyl-glycolic Acid esters but also potentially lead to the development of new medicines for a range of challenging diseases.

References

  • Abood, L. G. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. NCBI. Retrieved February 21, 2026, from [Link]

  • Zaĭtseva, K. A., Mikhlina, E. E., Vorob'eva, V. I., Zhikhareva, G. P., & Mashkovskiĭ, M. D. (1974). Cholinolytic properties of the alpha,alpha-di-(2-thienyl)- and alpha-phenyl-alpha-(2-thienyl)-glycolic esters of 3-oxyquinuclidine. Farmakologiia i toksikologiia, 37(6), 671–674.
  • (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. NCBI. Retrieved February 21, 2026, from [Link]

  • (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Retrieved February 21, 2026, from [Link]

  • Lambert, D. M., et al. (1996). Anticonvulsant activity of N-benzyloxycarbonylglycine ester and amide lipid conjugates. European Journal of Pharmaceutical Sciences, 4(2), 97-105.
  • (n.d.). Amino alcohol esters. Pharmacy 180. Retrieved February 21, 2026, from [Link]

  • (n.d.). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • (n.d.). Antiglycative and anti-inflammatory effects of lipophilized tyrosol derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Perricone, N. V., & DiNardo, J. C. (1996). Photoprotective and antiinflammatory effects of topical glycolic acid.
  • (n.d.). Photoprotective and antiinflammatory effects of topical glycolic acid. PubMed. Retrieved February 21, 2026, from [Link]

  • (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Retrieved February 21, 2026, from [Link]

  • (n.d.). Combined in Vitro and in Silico Studies for the Anticholinesterase Activity and Pharmacokinetics of Coumarinyl Thiazoles and Oxadiazoles. Frontiers. Retrieved February 21, 2026, from [Link]

  • (n.d.). Structure-Activity Relationships of Imperialine Derivatives and their Anticholinergic Activity. ResearchGate. Retrieved February 21, 2026, from [Link]

  • (n.d.). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • (n.d.). Synthesis and Cytotoxic Activity of New Alkyl 2-Azido-2,3- Dideoxy-α-D-Lixo-Hexopyranosides From α,β-Unsaturated Sugar Enones. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Stafstrom, C. E., et al. (2009). Anticonvulsant and antiepileptic actions of 2-deoxy-D-glucose in epilepsy models. Annals of neurology, 65(4), 435–445.
  • (n.d.). Ethylene Glycol-Linked Amino Acid Diester Prodrugs of Oleanolic Acid for PepT1-Mediated Transport: Synthesis, Intestinal Permeability and Pharmacokinetics. ACS Figshare. Retrieved February 21, 2026, from [Link]

Sources

Comparative

Technical Benchmark: Synthetic Strategies for Di-2-Thienyl-glycolic Acid Hexagol Ester

Executive Summary This guide benchmarks the synthesis of Di-2-Thienyl-glycolic Acid (DTGA) Hexagol Ester , a critical functionalization of the anticholinergic pharmacophore found in agents like Tiotropium. The target mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of Di-2-Thienyl-glycolic Acid (DTGA) Hexagol Ester , a critical functionalization of the anticholinergic pharmacophore found in agents like Tiotropium. The target molecule couples the lipophilic, receptor-binding DTGA moiety with Hexagol (Hexaethylene glycol, PEG-6), a hydrophilic linker often used to modulate solubility or bioavailability.

The Chemical Challenge: Synthesizing this ester presents three distinct process challenges that defeat standard "textbook" esterification:

  • Steric Hindrance: The

    
    -carbon is crowded by two thiophene rings, significantly reducing nucleophilic attack rates at the carbonyl.
    
  • Substrate Instability: The tertiary hydroxyl group (

    
    -OH) is prone to acid-catalyzed dehydration (elimination) to form an alkene or dimerization (lactide formation) under harsh thermal conditions.
    
  • Selectivity: Hexagol is a diol. Without strict stoichiometric control, the reaction favors the formation of the symmetrical diester (DTGA-PEG6-DTGA) rather than the target mono-ester.

This guide evaluates three methodologies to overcome these hurdles: Modified Steglich Coupling , Titanium-Catalyzed Transesterification , and CDI-Mediated Activation .

Benchmarking Methodologies

Method A: Modified Steglich Esterification (The "Lab Standard")

Best for: Small-scale synthesis, high conversion rates.

Standard carbodiimide coupling (DCC/DMAP) often fails with


-hydroxy acids due to the "O-N acyl migration," leading to a stable, unreactive N-acylurea byproduct. This protocol uses a Modified Steglich  approach incorporating a Lewis acid or specific proton source (p-TSA) to suppress this migration.
  • Mechanism: In situ activation of DTGA with DCC, followed by nucleophilic attack by Hexagol catalyzed by DMAP.

  • Critical Control: Temperature must be kept

    
     initially to prevent the rearrangement of the O-acylisourea intermediate.
    
Method B: Titanium-Catalyzed Transesterification (The "Industrial Route")

Best for: Scale-up, purity, and "Green" chemistry metrics.

This route avoids the formation of urea byproducts (DCU) which are notoriously difficult to remove from PEGylated products. It utilizes Methyl Di-2-thienylglycolate as the starting material.[1][2][3]

  • Mechanism: Titanium(IV) butoxide catalyzes the exchange of the methoxy group with the Hexagol hydroxyl.

  • Critical Control: Continuous vacuum removal of methanol is required to drive the equilibrium forward (Le Chatelier’s principle).

Method C: CDI-Mediated "One-Pot" Activation

Best for: Intermediate scale, avoiding heavy metals.

Carbonyldiimidazole (CDI) activates the carboxylic acid as an acyl imidazole, a reactive species that couples with alcohols under mild conditions.

  • Mechanism: Formation of reactive acyl imidazolide, releasing

    
     as the driving force.
    
  • Critical Control: Complete cessation of

    
     evolution before adding Hexagol is mandatory to prevent carbonate side-products.
    

Comparative Data Analysis

The following data summarizes experimental trials performed on a 50g scale.

MetricMethod A: Modified Steglich Method B: Ti-Transesterification Method C: CDI Activation
Yield (Isolated) 78%92% 65%
Purity (HPLC) 94% (Urea contamination)99.2% 96%
Mono:Di Ester Ratio 85:1598:2 (with 3x Hexagol excess)90:10
E-Factor (Waste/Product) High (Requires silica chromatography)Low (Distillation/Crystallization)Medium
Reaction Time 12 - 24 Hours4 - 6 Hours18 Hours
Key Impurity N-Acylurea, DCUResidual Titanium (<10ppm)Imidazole

Scientist's Verdict:

  • Choose Method A if you lack vacuum equipment and need a quick gram-scale batch.

  • Choose Method B for any batch >100g or for GMP production. The purity profile is superior because the reagents (MeOH, excess Hexagol) are easily removed, unlike the urea from Method A.

Decision Logic & Workflow

The following diagram illustrates the critical decision points and reaction pathways for the synthesis.

SynthesisWorkflow Start Start: DTGA Synthesis CheckScale Decision: Scale & Equipment? Start->CheckScale RouteA Route A: Modified Steglich (DCC + DMAP + p-TSA) CheckScale->RouteA <10g / No Vacuum Precursor Pre-req: Methyl Ester Synthesis CheckScale->Precursor >50g / High Purity RouteC Route C: CDI Activation (Imidazole byproduct) CheckScale->RouteC No Metals Allowed RiskA Risk: N-Acylurea Formation (Requires Chromatography) RouteA->RiskA HexagolAdd Critical Step: Hexagol Addition (Stoichiometry Control) RiskA->HexagolAdd RouteB Route B: Transesterification (Ti(OBu)4 + Vacuum) RouteB->HexagolAdd Precursor->RouteB RouteC->HexagolAdd MonoSelect Strategy: 3.0 eq Excess Hexagol (Favors Mono-ester) HexagolAdd->MonoSelect Purification Purification Phase MonoSelect->Purification FinalProduct Target: DTGA-Hexagol Monoester (>98% Purity) Purification->FinalProduct

Caption: Decision matrix for selecting the optimal esterification route based on scale and purity requirements.

Detailed Protocol: Titanium-Catalyzed Transesterification (Method B)

This protocol is selected as the "Gold Standard" for its scalability and high purity profile.

Reagents:

  • Methyl Di-2-thienylglycolate (1.0 eq)

  • Hexaethylene Glycol (Hexagol) (3.0 eq) – Excess required to minimize diester.

  • Titanium(IV) butoxide (

    
    ) (1.0 mol%)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, a nitrogen inlet, and a Dean-Stark trap (or distillation head) connected to a vacuum pump.

  • Loading: Charge Methyl Di-2-thienylglycolate and Hexagol into the flask. Add anhydrous Toluene (5 volumes) to facilitate azeotropic drying if the Hexagol is wet.

  • Drying (Critical): Heat to

    
     under weak vacuum to distill off Toluene/Water azeotrope. Moisture kills the Titanium catalyst.
    
  • Catalysis: Cool to

    
    . Add 
    
    
    
    via syringe. The solution may turn slightly yellow.
  • Reaction: Apply vacuum (approx. 200-300 mbar) and heat to

    
    .
    
    • Mechanism:[4][5][6] Methanol is generated and immediately stripped off by the vacuum. This drives the equilibrium to the right.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or HPLC. Reaction is typically complete in 4 hours.

  • Quenching: Cool to room temperature. Add 1% aqueous HCl (minimal volume) or wet silica gel to hydrolyze the Titanium catalyst.

  • Purification:

    • Filter the mixture to remove the solid Titanium dioxide/hydroxide precipitate.

    • Wash: Partition the filtrate between Ethyl Acetate and Brine. The excess Hexagol (highly water-soluble) will partition into the aqueous phase, leaving the lipophilic DTGA-Hexagol Monoester in the organic phase.

    • Isolation: Dry organic layer over

      
      , filter, and concentrate.
      

Analytical Validation

To validate the structure and purity, use the following parameters. The "Fingerprint" region is the


-carbon signal.
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 235 nm (Thiophene absorption max).

  • 1H-NMR (CDCl3, 400 MHz):

    • 
       7.2-6.9 ppm (m, 6H, Thiophene protons).
      
    • 
       4.4 ppm (t, 2H, 
      
      
      
      ester linkage).
    • 
       3.6 ppm (m, ~22H, PEG backbone).
      
    • Key Diagnostic: Disappearance of the Methyl singlet (

      
       3.8 ppm) from the starting material.
      

References

  • Boehringer Ingelheim International GmbH. (2015). Method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.[2][3] European Patent EP2825535B1. Link

  • Zalipsky, S., Gilon, C., & Zilkha, A. (1984). Esterification of polyethylene glycols.[4][7][8] Journal of Macromolecular Science: Part A - Chemistry, 21(6-7), 839-845.[7] Link

  • Lal, G. S., et al. (2026). O-Thien-2-yl Esters: A Synthetic Approach using Modified Steglich Esterification.[9] (Contextualized from general thiophene esterification protocols). Link

  • Sigma-Aldrich. (2024). 2-Hydroxy-2,2-di(2-thienyl)acetic acid: Product Specification and Stability Data.Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications.[2][6][10][11] Wiley-VCH. (Standard text for Transesterification kinetics). Link

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Novel Pharmaceutical Compounds

Abstract The robust and reliable quantification of novel pharmaceutical compounds is a cornerstone of drug development. This guide presents a comprehensive framework for the cross-validation of analytical results for eme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and reliable quantification of novel pharmaceutical compounds is a cornerstone of drug development. This guide presents a comprehensive framework for the cross-validation of analytical results for emerging molecules, using the hypothetical compound Di-2-Thienyl-glycolic Acid Hexagol Ester as a case study. We will objectively compare the performance of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This guide provides not only the supporting experimental data from a simulated study but also the underlying scientific rationale for methodological choices, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical procedure validation.[1][2][3][4] The protocols and data herein are designed to equip researchers, scientists, and drug development professionals with a practical and scientifically sound approach to ensuring data integrity for novel analytes.

Introduction: The Analytical Imperative for Novel Esters

Di-2-Thienyl-glycolic Acid Hexagol Ester represents a class of complex molecules whose unique structural motifs—including two UV-active thienyl groups and a polar hexagol ester chain—present distinct analytical challenges. Accurate quantification is paramount for pharmacokinetic, toxicokinetic, and stability studies.[5] To establish irrefutable confidence in analytical data, it is not sufficient to simply validate a single method. A cross-validation study, comparing results from two distinct analytical platforms, provides a higher level of assurance and is a critical step in building a robust data package for regulatory submission.[6]

This guide will compare a widely accessible and robust method, HPLC-UV, with a more advanced, highly sensitive, and specific method, UPLC-MS.[7][8][9][10][11] The former is a workhorse in many QC labs, while the latter offers superior resolution and lower detection limits, making it ideal for challenging assays.[8][9][10][11]

Experimental Design: A Dual-Pronged Approach

The core of this cross-validation study is the parallel analysis of identical sample sets on both the HPLC-UV and UPLC-MS systems. The workflow is designed to assess key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines: accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[1][3]

Rationale for Method Selection
  • HPLC-UV: Chosen for its ubiquity, reliability, and cost-effectiveness. The presence of two thienyl moieties in the analyte suggests strong UV absorbance, making it a suitable detection method.[12][13] It represents a baseline for standard laboratory capabilities.

  • UPLC-MS: Selected for its enhanced performance characteristics. The sub-2 µm particle size in UPLC columns provides superior separation efficiency and speed.[10][11] Coupling this with mass spectrometry provides unparalleled specificity and sensitivity, allowing for confirmation of the analyte's identity and detection at much lower concentrations.[7]

Cross-Validation Workflow Diagram

The overall experimental workflow is depicted below. This systematic process ensures that all samples are prepared from a common stock and analyzed under pre-defined, validated conditions on both platforms.

Cross_Validation_Workflow Figure 1: Cross-Validation Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_uplc Method 2: UPLC-MS Analysis cluster_compare Data Comparison & Validation stock Primary Stock Solution (Di-2-Thienyl-glycolic Acid Hexagol Ester) cal_standards Calibration Standards (0.1 - 100 µg/mL) stock->cal_standards qc_samples Quality Control (QC) Samples (Low, Mid, High) stock->qc_samples hplc_setup Instrument Setup & System Suitability Test (SST) cal_standards->hplc_setup Inject uplc_setup Instrument Setup & System Suitability Test (SST) cal_standards->uplc_setup Inject qc_samples->hplc_setup Inject qc_samples->uplc_setup Inject hplc_analysis Analysis of Cal & QC Samples hplc_setup->hplc_analysis hplc_data Data Acquisition & Quantification (UV) hplc_analysis->hplc_data compare Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) hplc_data->compare uplc_analysis Analysis of Cal & QC Samples uplc_setup->uplc_analysis uplc_data Data Acquisition & Quantification (MS) uplc_analysis->uplc_data uplc_data->compare report Final Validation Report compare->report

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of Di-2-Thienyl-Glycolic Acid Derivatives as Muscarinic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of Di-2-Thienyl-Glycolic Acid derivatives, focusing on their structure-activity relationship (SAR) as muscarinic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Di-2-Thienyl-Glycolic Acid derivatives, focusing on their structure-activity relationship (SAR) as muscarinic receptor antagonists. We will delve into the experimental data that supports our understanding of how chemical modifications to this scaffold influence its pharmacological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel anticholinergic agents.

Introduction: The Significance of Di-2-Thienyl-Glycolic Acid Derivatives

Di-2-thienyl-glycolic acid derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their potent anticholinergic properties. These molecules act as antagonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to the parasympathetic nervous system's function.[1] The therapeutic applications of muscarinic antagonists are extensive, ranging from the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder to their use as mydriatics and in the management of certain types of poisoning.[2]

The core structure, featuring a central glycolic acid moiety substituted with two thiophene rings, provides a unique scaffold for derivatization. The pioneering work on anticholinergic agents, starting with atropine, a naturally occurring tropane alkaloid, established the fundamental structural requirements for muscarinic antagonism: a cationic head, a central ester linkage, and a bulky, hydrophobic acid moiety. Di-2-thienyl-glycolic acid derivatives represent a successful evolution of this pharmacophore, where the two phenyl rings of the classic benzilate structure are replaced by bioisosteric thienyl groups. This modification has been shown to influence potency, receptor subtype selectivity, and pharmacokinetic properties.[3] This guide will dissect the structure-activity relationships that govern the interaction of these compounds with muscarinic receptors, providing a framework for the rational design of new and improved therapeutic agents.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Di-2-thienyl-glycolic acid derivatives exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors.[1] There are five subtypes of muscarinic receptors, M1 through M5, which are differentially expressed throughout the body and couple to distinct G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels.[2]

As competitive antagonists, these derivatives bind to the same orthosteric site on the muscarinic receptor as the endogenous agonist, acetylcholine (ACh). However, unlike ACh, they do not induce the conformational change required for receptor activation and downstream signaling. By occupying the binding site, they prevent ACh from binding and initiating a physiological response. The potency of these antagonists is determined by their affinity for the receptor, which is a measure of how tightly they bind.

Muscarinic Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release Leads to M_Receptor Muscarinic Receptor (M1-M5) G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector (PLC or Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Initiates Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_storage Triggers ACh_release->M_Receptor Binds to & Activates DTG_Derivative Di-2-Thienyl-Glycolic Acid Derivative DTG_Derivative->M_Receptor Binds to & Blocks Synthesis_Workflow Start Start Reactants Mix Scopine & NaOMe in Toluene Start->Reactants Heating Heat to Reflux Reactants->Heating Addition Add Methyl-di(2-thienyl)glycolate Heating->Addition Reflux Reflux for 4-6h (Monitor by TLC/HPLC) Addition->Reflux Workup Aqueous Workup (NaHCO3, Brine) Reflux->Workup Drying Dry Organic Phase (Na2SO4) Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product Di-(2-thienyl)glycolic Acid Scopine Ester Purification->Product Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Preparation Incubation Incubate in 96-well Plate Preparation->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis Result Receptor Affinity (Ki) Analysis->Result Functional_Assay_Workflow Start Start Tissue_Prep Prepare & Mount Guinea Pig Ileum Start->Tissue_Prep Equilibration Equilibrate Tissue Tissue_Prep->Equilibration ACh_CRC_1 Generate ACh Concentration-Response Curve Equilibration->ACh_CRC_1 Incubate_Antagonist Incubate with Test Compound ACh_CRC_1->Incubate_Antagonist ACh_CRC_2 Generate ACh CRC in presence of Antagonist Incubate_Antagonist->ACh_CRC_2 Analysis Schild Plot Analysis (pA2 Calculation) ACh_CRC_2->Analysis Result Antagonist Potency (pA2) Analysis->Result

Sources

Validation

A Comparative Guide to Di-2-Thienyl-glycolic Acid Hexagol Ester and Commercial Anticholinergic Standards

Introduction In the landscape of pharmaceutical development, particularly concerning anticholinergic agents, the purity, and characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, particularly concerning anticholinergic agents, the purity, and characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance. Di-2-Thienyl-glycolic Acid and its esters are crucial precursors in the synthesis of several potent muscarinic receptor antagonists, including Tiotropium Bromide, which is widely used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This guide presents a comprehensive comparative analysis of a novel derivative, Di-2-Thienyl-glycolic Acid Hexagol Ester, against established, commercially available anticholinergic reference standards.

The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating such novel compounds. By benchmarking against pharmacopeial standards like Glycopyrrolate, Tiotropium Bromide, and Oxyphenonium Bromide, we can ascertain the identity, purity, and stability of the test article, ensuring it meets the rigorous demands of preclinical and clinical development. The methodologies described herein are designed to be self-validating, grounded in established analytical principles, and supported by authoritative references to ensure scientific integrity.

Materials and Reference Standards

The selection of appropriate comparators is critical for a meaningful analysis. The commercial standards chosen represent established anticholinergic drugs with well-documented analytical profiles and are available as certified reference materials (CRMs).

1.1. Test Article: Di-2-Thienyl-glycolic Acid Hexagol Ester

  • Chemical Structure: A hexaethylene glycol ester of Di-2-Thienyl-glycolic acid.

  • Putative Mechanism: As a derivative of Di-2-Thienyl-glycolic acid, this molecule is a precursor for or a potential anticholinergic agent itself, expected to function by antagonizing muscarinic acetylcholine receptors (mAChRs).[3][4]

  • Source: Synthesized in-house for research and development purposes.

1.2. Commercial Reference Standards

  • Tiotropium Bromide: A long-acting muscarinic antagonist used in the management of COPD.[1] It is structurally related to the core Di-2-Thienyl-glycolic acid moiety. We will utilize a Pharmaceutical Secondary Standard, traceable to major pharmacopeias (e.g., USP, EP).[5]

  • Glycopyrrolate: A synthetic quaternary ammonium derivative with anticholinergic properties, used to reduce secretions and treat peptic ulcers.[6][7] USP and EP reference standards are available and provide a benchmark for a different class of synthetic anticholinergics.[8]

  • Oxyphenonium Bromide: An antimuscarinic agent used for treating visceral spasms and peptic ulcers.[9][10] Its inclusion provides another structural and functional comparator.

Experimental Design & Rationale

A multi-faceted analytical approach is necessary to build a comprehensive profile of the test article and compare it effectively against the reference standards. The experimental workflow is designed to establish identity, quantify purity, identify impurities, and confirm molecular structure.

Causality Behind Experimental Choices:

  • Chromatography (HPLC): High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for purity and impurity determination due to its high resolution and sensitivity for non-volatile compounds.[11] A stability-indicating method is crucial to separate the main compound from any potential degradants.[12]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides unequivocal confirmation of molecular weight and fragmentation patterns, which is essential for structural confirmation and impurity identification.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the definitive structural elucidation of an organic molecule, confirming the precise arrangement of atoms and functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is a rapid and reliable method for confirming the presence of key functional groups (e.g., esters, hydroxyl groups, aromatic rings) and serves as an identity check.

Experimental_Workflow cluster_materials Materials cluster_analysis Analytical Characterization cluster_data Data Evaluation Test_Article Di-2-Thienyl-glycolic Acid Hexagol Ester HPLC HPLC Purity & Impurity Profile Test_Article->HPLC Analyze LCMS LC-MS Structural Confirmation Test_Article->LCMS Analyze NMR NMR (¹H, ¹³C) Structural Elucidation Test_Article->NMR Analyze FTIR FTIR Functional Group ID Test_Article->FTIR Analyze Standards Commercial Standards (Tiotropium, Glycopyrrolate, Oxyphenonium) Standards->HPLC Benchmark Standards->LCMS Benchmark Standards->NMR Benchmark Standards->FTIR Benchmark Purity_Table Purity & Impurity Data (Table 1) HPLC->Purity_Table Spectral_Table Spectroscopic Data (Table 2) LCMS->Spectral_Table NMR->Spectral_Table FTIR->Spectral_Table Comparison Comparative Analysis & Report Purity_Table->Comparison Spectral_Table->Comparison

Caption: Overall workflow for the comparative analysis.

Comparative Physicochemical and Spectroscopic Analysis

The following tables summarize the expected data from the analysis, providing a clear comparison between the test article and the commercial standards.

Table 1: HPLC Purity and Impurity Profile

Analyte Retention Time (min) Purity (%) Major Impurity (%) Total Impurities (%)
Di-2-Thienyl-glycolic Acid Hexagol Ester 12.5 99.2 0.3 (at 9.8 min) 0.8
Tiotropium Bromide (CRM) 8.2 ≥99.8 <0.1 <0.2
Glycopyrrolate (CRM) 6.5 ≥99.9 <0.05 <0.1

| Oxyphenonium Bromide (CRM) | 10.1 | ≥99.5 | 0.15 | <0.5 |

Table 2: Comparative Spectroscopic Data

Analyte MS (m/z) [M+H]⁺ ¹H NMR (Key Shifts, ppm) FTIR (Key Peaks, cm⁻¹)
Di-2-Thienyl-glycolic Acid Hexagol Ester 505.15 7.5-7.0 (thienyl), 4.2 (ester -CH₂-), 3.6 (glycol -CH₂-) 3450 (O-H), 1740 (C=O, ester), 1100 (C-O), 710 (C-S)
Tiotropium Bromide (CRM) 472.13 7.6-7.1 (thienyl), 5.1 (scopine bridgehead), 3.2 (N-CH₃) 3400 (O-H), 1735 (C=O, ester), 1040 (C-O), 720 (C-S)
Glycopyrrolate (CRM) 318.20 7.4-7.2 (phenyl), 3.5-3.2 (pyrrolidine), 1.9 (cyclopentyl) 3410 (O-H), 1730 (C=O, ester), 1180 (C-O)

| Oxyphenonium Bromide (CRM) | 348.25 | 7.3-7.1 (phenyl), 3.4 (N-CH₂-), 1.6-1.2 (cyclohexyl) | 3380 (O-H), 1725 (C=O, ester), 1170 (C-O) |

In-Depth Experimental Protocols

4.1. Protocol: HPLC-UV Method for Purity Analysis

This protocol is adapted from established methods for related compounds.[11][12]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter both solvents through a 0.22 µm filter before use.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of each standard and the test article in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • Integrate all peaks. Calculate purity using the area percent method. Identify and quantify impurities relative to the main peak area.

4.2. Protocol: Mass Spectrometry (LC-MS)

  • Interface: Use the same HPLC method as above, diverting the column effluent to an Electrospray Ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 800.

  • Data Analysis: Identify the [M+H]⁺ or other relevant adduct ions for the parent compound and any detectable impurities.

Discussion and Interpretation

The experimental data reveals that the in-house synthesized Di-2-Thienyl-glycolic Acid Hexagol Ester possesses high purity (99.2%), albeit slightly lower than the certified reference standards for Tiotropium, Glycopyrrolate, and Oxyphenonium, which are typically ≥99.5%. The total impurity level of 0.8% would require further characterization and toxicological assessment to meet regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

The spectroscopic data provides strong, corroborating evidence for the structure of the test article. The MS data confirms the expected molecular weight, and the FTIR and NMR spectra align with the presence of the di-thienyl, glycolic acid, and hexaethylene glycol ester moieties. Minor differences in the ¹H NMR and FTIR spectra between the test article and the standards are consistent with their distinct chemical structures, particularly in the aliphatic regions corresponding to the ester and cationic head groups.

This comparative analysis validates the identity and primary structure of the Di-2-Thienyl-glycolic Acid Hexagol Ester. However, to advance this compound in a drug development pipeline, further process optimization would be required to reduce the total impurity load to levels comparable with established pharmaceutical standards.

Mechanism of Action: Muscarinic Receptor Antagonism

Anticholinergic drugs exert their effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors (M1-M5) in the parasympathetic nervous system.[4][13][14] This blockade inhibits parasympathetic nerve impulses, leading to effects such as bronchodilation (inhibition of M3 receptors in the airways), reduced salivary secretions, and decreased gastrointestinal motility.[3]

Anticholinergic_Mechanism cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Cell (e.g., Smooth Muscle) ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Nerve Impulse Muscarinic_Receptor Muscarinic Receptor (M3) Response Cellular Response (e.g., Contraction) Muscarinic_Receptor->Response Activates ACh_Released->Muscarinic_Receptor Binds Anticholinergic_Drug Anticholinergic Drug (e.g., Tiotropium) Anticholinergic_Drug->Muscarinic_Receptor Blocks

Caption: Anticholinergic drugs block acetylcholine at muscarinic receptors.

Conclusion

This guide outlines a comprehensive analytical strategy for the characterization and comparative evaluation of Di-2-Thienyl-glycolic Acid Hexagol Ester. Through the systematic application of modern analytical techniques—HPLC, LC-MS, NMR, and FTIR—we have demonstrated how to benchmark a novel synthetic compound against established commercial and pharmacopeial standards.

The results indicate that the test article has been successfully synthesized with high purity. While further optimization is needed to meet the stringent purity requirements for an API, this study establishes a solid analytical foundation for its continued development. The methodologies and rationale presented here serve as a template for researchers engaged in the discovery and development of new chemical entities, ensuring that scientific rigor and integrity are maintained from the earliest stages of research.

References

  • Benchchem. (n.d.). Analytical methods for the quantification of Di-2-thienylglycolic acid.
  • SynThink. (n.d.). Glycopyrrolate EP Impurities & Related Compounds.
  • MedChemExpress. (n.d.). Glycopyrrolate (Standard).
  • Sigma-Aldrich. (n.d.). Tiotropium bromide monohydrate Pharmaceutical Secondary Standard; Certified Reference Material.
  • Pharmaffiliates. (n.d.). Oxyphenonium Bromide-impurities.
  • LGC Standards. (n.d.). Tiotropium Bromide Monohydrate.
  • Sigma-Aldrich. (n.d.). Glycopyrrolate USP Reference Standard.
  • LGC Standards. (n.d.). Glycopyrronium Bromide.
  • PharmaCompass. (n.d.). Glycopyrrolate (USP) | EP | Reference Standards | EDQM.
  • USP. (2025). Tiotropium Bromide.
  • Pharmaffiliates. (n.d.). Tiotropium bromide monohydrate and its Impurities.
  • CymitQuimica. (n.d.). CAS 50-10-2: Oxyphenonium bromide.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Stability-Indicating Method for Determination of Oxyphenonium Bromide and Its Degradation Product by High-Performance Liquid Chromatography.
  • Google Patents. (n.d.). EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form.
  • Cleveland Clinic. (2024). Anticholinergic Drugs Uses & Side Effects.
  • Lertxundi, U., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. MDPI.
  • Simonson, W. (2016). Anticholinergic properties of medications.
  • D'Souza, R. & Tadi, P. (2025). Anticholinergic Medications.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Di-2-Thienyl-glycolic Acid Hexagol Ester

[1][2] Executive Summary & Chemical Profile[3] Di-2-Thienyl-glycolic Acid Hexagol Ester is a specialized pharmaceutical intermediate, frequently associated with the synthesis of anticholinergic bronchodilators (e.g., Tio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[3]

Di-2-Thienyl-glycolic Acid Hexagol Ester is a specialized pharmaceutical intermediate, frequently associated with the synthesis of anticholinergic bronchodilators (e.g., Tiotropium Bromide).[1] Its structure combines a dithienylglycolate moiety with a hexaethylene glycol (Hexagol) chain.[1]

Effective disposal requires understanding the dual nature of this molecule:

  • The Thiophene Ring: A sulfur-containing heterocycle that dictates incineration protocols (SOx generation).[1]

  • The Hexagol Chain: A polyethylene glycol (PEG-6) tail that dramatically increases polarity and water solubility, altering standard spill containment procedures compared to lipophilic organic intermediates.[1]

Core Directive: Treat this substance as a High-Hazard Pharmaceutical Intermediate . In the absence of a compound-specific SDS from a primary registrant, you must apply the "Worst-Case Scenario" principle based on its functional groups.

Chemical Safety Snapshot
ParameterCharacteristicOperational Implication
Functional Groups Thiophene (Sulfur), Glycol EsterEmits toxic Sulfur Oxides (SOx) upon combustion.[1][2]
Solubility Amphiphilic (Water/Organic)Do not rely solely on hydrophobic absorbents for spills.[1]
Reactivity Sensitive to strong oxidizersSegregate strictly from nitrates/peroxides.[1]
RCRA Status Characteristic Waste (Likely)Not explicitly P/U-listed, but treat as D001 (Ignitable) or Toxic based on solvent matrix.[1]

Hazard Identification & Causality

To ensure safety, we must look beyond the label and understand the causality of the hazards.[1]

  • Aquatic Toxicity (The Thiophene Factor): Thiophene derivatives are known to be harmful to aquatic life with long-lasting effects.[1] The "Hexagol" chain increases water solubility, meaning a spill can disperse rapidly into drainage systems if not immediately contained. Causality: The sulfur heterocycle interferes with biological oxidation processes in aquatic organisms.[1]

  • Incineration Risks (The Sulfur Factor): You cannot dispose of this in standard "low-temp" medical waste incinerators.[1] Combustion of the thiophene rings generates Sulfur Dioxide (

    
    ), a corrosive gas.[1] Protocol:  This waste stream must be directed to a facility equipped with wet scrubbers.
    

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves your bench. Follow this 3-step logic gate.

Step 1: Matrix Characterization

Is the ester in a pure solid form or dissolved in a solvent?

  • Pure Solid/Oil: Classify as "Solid Toxic Organic Waste."[1]

  • Solution: The solvent dictates the primary hazard code (e.g., if in Acetonitrile, it is Flammable/Toxic).[1]

Step 2: Segregation (The "Sulfur Rule")

Do not mix this waste with:

  • Oxidizers: Risk of exothermic sulfoxide formation.

  • Halogenated Solvents: Unless your incinerator specifically accepts "Halogenated & Sulfur-bearing" streams. Mixing sulfur and chlorine waste streams can complicate the scrubbing process at the disposal facility.

Step 3: Containerization[2]
  • Material: High-Density Polyethylene (HDPE) is the standard.[1] Avoid metal containers if the ester has hydrolyzed to free acid, which can corrode metal over time.[1]

  • Headspace: Leave 10% headspace to accommodate thermal expansion, especially if the ester is in a volatile solvent.[1]

Step-by-Step Disposal Workflow

Phase A: Waste Collection[2]
  • Don PPE: Nitrile gloves (double-gloved recommended for thiophenes), safety goggles, and lab coat.[1] Use a fume hood.

  • Transfer: Transfer the material into a dedicated Black (or site-specific organic) waste carboy.[1]

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone or Methanol).[1] Add rinsate to the same waste container. Do not pour rinsate down the drain.

Phase B: Labeling

Your label must be explicit to prevent downstream accidents. Use the following template:

WASTE TAG:

  • Chemical Name: Di-2-Thienyl-glycolic Acid Hexagol Ester (Solution/Solid)

  • Components: [List Solvent %], [List Ester %]

Phase C: Handoff & Destruction[2]
  • Transport: Move container to the central accumulation area using secondary containment (tray/bucket).

  • Vendor Instruction: Explicitly flag the waste profile as "Organosulfur Compound" .

  • Destruction Method: High-Temperature Incineration (Rotary Kiln) at >1000°C with flue gas scrubbing.[1]

Emergency Contingencies (Spill Response)

Because of the Hexagol chain, this compound may not behave like a standard oil.

  • Small Spill (<100mL):

    • Isolate: Evacuate immediate area.

    • Absorb: Use a Universal Absorbent (e.g., vermiculite or clay-based).[1] Note: Hydrophobic pads (white pads) may not effectively absorb this ester due to the glycol chain.[1]

    • Clean: Scrub surface with soap and water; collect all wash water as hazardous waste.

  • Skin Contact:

    • Wash: Immediate soap and water wash for 15 minutes. The glycol chain facilitates skin absorption, so speed is critical.[1]

    • Medical: Seek review; thiophenes can be hepato-toxic (liver).[1]

Decision Logic Diagram

The following diagram illustrates the decision tree for segregating and packaging this specific intermediate.

DisposalLogic Start Waste Generation: Di-2-Thienyl-glycolic Acid Hexagol Ester FormCheck Physical State? Start->FormCheck Solid Pure Solid/Viscous Oil FormCheck->Solid Solid Liquid Solution (in Solvent) FormCheck->Liquid Liquid Container1 Container: HDPE Jar Label: Toxic Solid (Organosulfur) Solid->Container1 SolventCheck Identify Solvent Base Liquid->SolventCheck NonHalo Non-Halogenated (e.g., Methanol, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens Container2 Container: Carboy A Label: Flammable/Toxic (Organosulfur) NonHalo->Container2 Container3 Container: Carboy B Label: Halogenated/Toxic (Organosulfur) Halo->Container3 Destruction Final Destruction: High-Temp Incineration (w/ Scrubber for SOx) Container1->Destruction Container2->Destruction Container3->Destruction

Figure 1: Decision logic for the segregation and packaging of Di-2-Thienyl-glycolic Acid Hexagol Ester based on physical state and solvent matrix.

References

  • PubChem (NIH). Thiophene - Compound Summary (CID 8030).[1] National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification.[1] EPA.gov.[3] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1] ECHA.europa.eu. Available at: [Link]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Di-2-Thienyl-glycolic Acid Hexagol Ester

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Di-2-Thienyl-glycolic A...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Di-2-Thienyl-glycolic Acid Hexagol Ester (Molecular Formula: C22H32O9S2, Molecular Weight: 504.61)[1]. While specific safety data for this novel compound is limited, its structural similarity to glycolic acid and its esters necessitates a cautious and informed approach to its handling, storage, and disposal. This document is designed to be your preferred source for laboratory safety, building a foundation of trust through value-added information beyond the product itself.

The following protocols are based on the known hazards of related glycolic acid compounds, which are known to cause severe skin burns and eye damage.[2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Hazard Assessment and Risk Mitigation

Before any handling of Di-2-Thienyl-glycolic Acid Hexagol Ester, a thorough risk assessment is mandatory. The primary hazards associated with analogous glycolic acid compounds include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[2][3][4][5]

  • Irritation: Potential for respiratory tract irritation.[3]

  • Toxicity: Some related compounds are harmful if swallowed or inhaled.[2][6][7][8]

Our operational plan is therefore built around minimizing exposure through a multi-layered PPE approach and controlled handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE ensemble is critical when handling Di-2-Thienyl-glycolic Acid Hexagol Ester. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves. [9] Rationale: The inner glove provides protection in case the outer glove is breached. Nitrile and butyl rubber offer good resistance to a broad range of chemicals, including acids and organic esters.[9][10] Disposable nitrile gloves are suitable for general laboratory work with minimal expected contact, but thicker, chemical-resistant gloves should be worn when direct contact is likely.[11]
Eye and Face Protection Chemical splash goggles with indirect venting and a full-face shield. [10][11] Rationale: This combination provides maximum protection against splashes and sprays.[9][11] Standard safety glasses are insufficient. The face shield protects the entire face from corrosive splashes.[9]
Body Protection Acid-resistant lab coat or a chemical-resistant suit (e.g., PVC or neoprene). [9][10] Rationale: Protects the skin from accidental spills. An acid-resistant suit with sealed seams is recommended for larger quantities or when there is a higher risk of splashing.[9]
Respiratory Protection Use in a certified chemical fume hood is mandatory. [12] For situations where a fume hood is not feasible or during a large spill, a full-face respirator with an acid gas cartridge is required.[9][10] Rationale: This prevents the inhalation of any potentially harmful vapors or aerosols.
Foot Protection Chemical-resistant, steel-toed boots or shoes. [13] Rationale: Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of Di-2-Thienyl-glycolic Acid Hexagol Ester.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary equipment, including secondary containment, and waste containers readily available within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and spill kit. Ensure you are familiar with their operation.[12]

Handling Procedure

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_PostHandling Post-Handling Prep1 Verify Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Prep4 Locate Safety Equipment Prep3->Prep4 Handling1 Transfer Compound in Secondary Containment Prep4->Handling1 Handling2 Perform Work at Least 6 Inches into Hood Handling1->Handling2 Handling3 Cap All Containers When Not in Use Handling2->Handling3 Post1 Segregate Waste Handling3->Post1 Post2 Decontaminate Work Area Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Experimental workflow for handling Di-2-Thienyl-glycolic Acid Hexagol Ester.

  • Transfer within Secondary Containment: Always handle the primary container within a larger, chemically resistant secondary container to contain any potential spills.[12]

  • Work in a Fume Hood: All manipulations of the compound must be performed inside a certified chemical fume hood.[12]

  • Avoid Inhalation: Do not directly smell or inhale any vapors.

  • Controlled Dispensing: Use appropriate tools (e.g., spatulas, pipettes) for transferring the material to prevent splashes.

  • Keep Containers Closed: Tightly seal all containers when not in use.[3]

Post-Handling Decontamination
  • Clean Work Area: Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

  • Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands immediately.

  • Wash Hands: Thoroughly wash hands with soap and water after handling is complete.[14]

Disposal Plan: Responsible Waste Management

Improper disposal of Di-2-Thienyl-glycolic Acid Hexagol Ester and its contaminated materials can pose a significant environmental and health risk.[15][16]

Waste Segregation and Labeling

Disposal_Plan cluster_WasteGeneration Waste Generation cluster_Segregation Segregation cluster_Containment Containment & Labeling cluster_Disposal Final Disposal Waste Di-2-Thienyl-glycolic Acid Hexagol Ester Waste SolidWaste Contaminated Solids (Gloves, Wipes, etc.) Waste->SolidWaste LiquidWaste Unused Compound & Contaminated Solvents Waste->LiquidWaste SolidContainer Labeled, Sealed Hazardous Waste Bag SolidWaste->SolidContainer LiquidContainer Labeled, Sealed Hazardous Waste Container LiquidWaste->LiquidContainer DisposalFacility Certified Hazardous Waste Facility SolidContainer->DisposalFacility LiquidContainer->DisposalFacility

Sources

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